molecular formula C30H27ClFN5O3 B607340 Epertinib CAS No. 908305-13-5

Epertinib

Cat. No.: B607340
CAS No.: 908305-13-5
M. Wt: 560.0 g/mol
InChI Key: IBCIAMOTBDGBJN-NRLRZRKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epertinib (S-222611) is an orally bioactive, reversible, and selective small-molecule inhibitor of the ErbB family of receptor tyrosine kinases, specifically targeting EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) with IC50 values of 1.48 nM, 7.15 nM, and 2.49 nM, respectively . Its primary research value lies in its potent anti-tumor activity against a variety of cancer cell lines expressing EGFR and/or HER2, including breast, gastric, and lung cancer models . A key area of investigation is its efficacy against brain metastases; studies demonstrate that this compound achieves higher concentrations in HER2-positive breast cancer brain metastases in experimental models compared to other inhibitors like lapatinib, showing promise for treating tumors even with an intact blood-tumor barrier (BTB) . Beyond direct receptor inhibition, recent research reveals a significant secondary pharmacological action: this compound counteracts multidrug resistance (MDR) in cancer cells by effectively inhibiting the drug-efflux function of ABCB1 (P-glycoprotein) and ABCG2 (BCRP) transporters . At sub-toxic, submicromolar concentrations, this compound resensitizes resistant cancer cells to cytotoxic chemotherapeutic agents in a concentration-dependent manner and enhances drug-induced apoptosis by blocking these transporters without altering their protein expression levels . In vivo, this compound has demonstrated substantial antitumor and brain metastasis-regressing activity in mouse xenograft models . Early-phase clinical trials in patients with HER2-positive metastatic breast cancer, including those with brain metastases, have reported encouraging antitumor activity for this compound, both as monotherapy and in combination with other agents like trastuzumab . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(Z)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27ClFN5O3/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36)/b37-27+/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCIAMOTBDGBJN-NRLRZRKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C/C(=N\OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908305-13-5
Record name Epertinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908305135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60OIK33ZQR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Epertinib's Mechanism of Action in HER2+ Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epertinib (S-222611) is an orally active, potent, and reversible tyrosine kinase inhibitor (TKI) that selectively targets the human epidermal growth factor receptors EGFR (HER1), HER2, and HER4.[1][2] In HER2-positive (HER2+) cancer cells, where the HER2 receptor is overexpressed, this compound exerts its anti-tumor effects by directly inhibiting the kinase activity of these receptors. This blockade disrupts downstream signaling cascades crucial for cell proliferation and survival, primarily the PI3K/AKT/mTOR and MAPK pathways. This guide provides a detailed technical overview of this compound's mechanism of action in HER2+ cells, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Inhibition of HER Family Tyrosine Kinases

This compound functions as an ATP-competitive inhibitor at the intracellular kinase domains of EGFR, HER2, and HER4. In HER2+ cancers, the overexpression of HER2 leads to constitutive receptor dimerization and activation, driving uncontrolled cell growth. This compound binds to the ATP-binding pocket of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling molecules.[3] This reversible inhibition leads to a sustained blockade of HER2-mediated signaling.[2]

Kinase Inhibition Profile

This compound demonstrates potent inhibitory activity against its target kinases, as evidenced by low nanomolar half-maximal inhibitory concentrations (IC50).

Target KinaseIC50 (nM)
EGFR1.48[1]
HER27.15[1]
HER42.49[1]
KDR, IGF1R, SRC, KIT, PDGFRβ>10000

Table 1: In vitro kinase inhibitory activity of this compound.

Inhibition of Cellular Phosphorylation

In cellular assays, this compound effectively inhibits the phosphorylation of HER2 and EGFR in HER2-overexpressing cancer cell lines.

Cell LineTarget PhosphorylationIC50 (nM)
NCI-N87 (gastric)p-HER21.6[1]
NCI-N87 (gastric)p-EGFR4.5[1]

Table 2: Cellular phosphorylation inhibition by this compound.

Downstream Signaling Pathways Affected by this compound

By inhibiting HER2, this compound effectively shuts down the two major downstream signaling pathways that are critical for the proliferation and survival of HER2+ cancer cells: the PI3K/AKT/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[3]

The PI3K/AKT/mTOR Pathway

Activation of HER2 leads to the recruitment and activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT promotes cell survival by inhibiting pro-apoptotic proteins and stimulates protein synthesis and cell growth through the activation of mTOR. This compound's inhibition of HER2 prevents the initial activation of PI3K, thereby suppressing the entire PI3K/AKT/mTOR signaling cascade.[4][5]

The MAPK/ERK Pathway

The Ras/Raf/MEK/ERK (MAPK) pathway is another critical downstream effector of HER2 signaling. Upon HER2 activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, leading to the activation of Ras. This initiates a phosphorylation cascade through Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus and activates transcription factors that promote cell proliferation. This compound's blockade of HER2 phosphorylation prevents the recruitment of Grb2 and the subsequent activation of the MAPK pathway.[3][6]

Kinase_Assay_Workflow A Prepare Reagents (Enzyme, this compound, Buffer) B Incubate this compound with HER2 Kinase A->B C Initiate Reaction with [γ-³²P]ATP & Substrate B->C D Incubate at 30°C C->D E Spot on Phosphocellulose Paper D->E F Wash to Remove Unincorporated ATP E->F G Measure Radioactivity (Scintillation Counter) F->G H Calculate IC50 G->H MTT_Assay_Workflow A Seed HER2+ Cells in 96-well Plates B Treat with this compound (72 hours) A->B C Add MTT Reagent (2-4 hours) B->C D Solubilize Formazan Crystals C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 E->F Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE & Protein Transfer A->B C Membrane Blocking B->C D Primary Antibody Incubation C->D E Secondary Antibody Incubation D->E F Chemiluminescent Detection E->F G Data Analysis F->G

References

Epertinib: A Technical Guide to Synthesis, Chemical Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epertinib, also known as S-222611, is a potent, orally active, and reversible small-molecule tyrosine kinase inhibitor (TKI). It selectively targets the epidermal growth factor receptor (EGFR, also known as HER1), HER2, and HER4, which are members of the ErbB family of receptor tyrosine kinases. Overexpression or mutation of these receptors is a key driver in the pathogenesis of various solid tumors, making them critical targets for cancer therapy. This compound has demonstrated significant antitumor activity in preclinical models and has been investigated in clinical trials for patients with HER2-positive metastatic breast cancer and other solid tumors. Compared to other TKIs like lapatinib, this compound has shown more prolonged inhibition of EGFR and HER2 phosphorylation and greater antitumor potency in xenograft models, including those with brain metastases.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and key experimental protocols associated with this compound.

Chemical Properties

This compound is a complex organic molecule with the chemical formula C30H27ClFN5O3. Its structure features a quinazoline core, which is a common scaffold in many EGFR inhibitors. The key chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(Z)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine
Synonyms S-222611, S-22611
CAS Number 908305-13-5 (free base)
Chemical Formula C30H27ClFN5O3
Molecular Weight 560.03 g/mol
Exact Mass 559.1786456 Da
Appearance Solid powder
Storage Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).
Solubility DMSO: 100 mg/mL (167.65 mM)
InChIKey IBCIAMOTBDGBJN-NRLRZRKLSA-N
Canonical SMILES CC#C/C(=N\OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Synthesis of this compound

The core of these molecules is the N-phenylquinazolin-4-amine scaffold. The synthesis typically involves:

  • Construction of the Quinazoline Core : This is often achieved through a condensation reaction. For instance, a substituted anthranilic acid derivative can be reacted with formamide or a similar reagent to form the quinazolinone ring system.

  • Chlorination : The 4-position of the quinazolinone is typically activated by chlorination, for example, using thionyl chloride or oxalyl chloride, to create a reactive intermediate.

  • Nucleophilic Aromatic Substitution : The key C4-N bond is formed by reacting the 4-chloroquinazoline intermediate with a suitably substituted aniline derivative. In the case of this compound, this would be a derivative of 3-chloro-4-[(3-fluorophenyl)methoxy]aniline.

  • Functionalization of the Quinazoline Ring : The final step involves introducing the complex side chain at the C6 position. This often requires multiple steps to build the (Z)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl group, followed by its attachment to the quinazoline scaffold.

This multi-step process requires careful control of reaction conditions to ensure correct regioselectivity and stereochemistry, particularly for the (R)-morpholin-3-yl moiety.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR (HER1), HER2, and HER4. These receptors are transmembrane proteins that, upon binding to ligands like epidermal growth factor (EGF), form homodimers or heterodimers. This dimerization triggers the autophosphorylation of specific tyrosine residues in their intracellular kinase domains, initiating a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.

The two primary signaling pathways activated by the ErbB family are:

  • RAS-RAF-MEK-ERK (MAPK) Pathway : This pathway is central to regulating cell proliferation and differentiation.

  • PI3K-AKT-mTOR Pathway : This pathway is a major regulator of cell survival, growth, and metabolism, primarily by inhibiting apoptosis.

This compound functions as an ATP-competitive inhibitor. It binds reversibly to the ATP-binding pocket within the kinase domain of EGFR, HER2, and HER4, preventing ATP from binding and thereby blocking autophosphorylation. This action effectively shuts down the downstream MAPK and PI3K/AKT signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on these pathways for their growth and survival.

EGFR_HER2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (HER1) HER2 Dimer Dimerization & Autophosphorylation (P) EGFR->Dimer Ligand Growth Factor (e.g., EGF) Ligand->EGFR Adaptors GRB2 / SHC Dimer->Adaptors PI3K PI3K Dimer->PI3K RAS RAS Adaptors->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Outcome Gene Transcription ERK->Outcome mTOR mTOR AKT->mTOR mTOR->Outcome label_mapk MAPK Pathway label_pi3k PI3K/AKT Pathway

Caption: Simplified EGFR/HER2 signaling cascade.

Epertinib_Inhibition Receptor EGFR / HER2 Kinase Domain Phosphorylation Autophosphorylation Receptor->Phosphorylation leads to NoSignal Signal Blocked Receptor->NoSignal inhibition leads to ATP ATP ATP->Receptor binds This compound This compound This compound->Receptor competitively binds Downstream Downstream Signaling (MAPK, PI3K/AKT) Phosphorylation->Downstream

Caption: Mechanism of this compound inhibition.

Quantitative Biological Data

This compound's potency has been quantified through various in vitro and in vivo experiments. The half-maximal inhibitory concentration (IC50) measures the drug's effectiveness in inhibiting a specific biological function, while the half-maximal effective dose (ED50) represents the dose required to achieve 50% of the maximum therapeutic effect in a living organism.

Assay TypeTarget/Cell LineResult (IC50 / ED50)Source(s)
Kinase Inhibition EGFR1.48 nM
HER27.15 nM
HER42.49 nM
Phosphorylation Inhibition EGFR (in NCI-N87 cells)4.5 nM
HER2 (in NCI-N87 cells)1.6 nM
Cell Growth Inhibition NCI-N87 (Gastric Cancer)8.3 nM
BT-474 (Breast Cancer)9.9 nM
SK-BR-3 (Breast Cancer)14 nM
MDA-MB-361 (Breast Cancer)26.5 nM
In Vivo Antitumor Activity NCI-N87 Xenograft Model10.2 mg/kg (ED50)

Experimental Protocols

The following sections describe generalized, representative protocols for key experiments used to characterize tyrosine kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit the phosphorylation activity of target kinases by 50% (IC50).

Methodology:

  • Reagent Preparation : Prepare assay buffer (e.g., 100 mM HEPES pH 7.5, 5 mM MgCl2, 0.5 mM DTT). Prepare serial dilutions of this compound in DMSO. Prepare a solution containing the recombinant kinase (EGFR, HER2, or HER4) and a suitable peptide substrate. Prepare ATP solution at a concentration near its Michaelis-Menten constant (Km).

  • Reaction Initiation : In a 384-well plate, add the kinase/substrate solution to wells containing the diluted this compound or DMSO (vehicle control).

  • Incubation : Allow the kinase and inhibitor to pre-incubate for a set period (e.g., 60 minutes) at room temperature to allow for binding.

  • Start Reaction : Initiate the kinase reaction by adding the ATP solution to all wells.

  • Reaction Quench & Detection : Incubate for a defined period (e.g., 60-120 minutes) at 30°C. Stop the reaction by adding a detection reagent. The amount of ADP produced (correlating with kinase activity) can be measured using various methods, such as fluorescence polarization (e.g., Transcreener® ADP² assay) or luminescence (e.g., ADP-Glo™).

  • Data Analysis : Calculate the percentage of kinase activity relative to the vehicle control for each this compound concentration. Plot the percent inhibition against the log of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare serial dilutions of this compound in DMSO B Add Kinase, Substrate, and This compound/DMSO to 384-well plate A->B C Pre-incubate to allow Inhibitor-Kinase binding B->C D Initiate reaction by adding ATP C->D E Incubate at 30°C D->E F Stop reaction and add detection reagent (e.g., ADP-Glo) E->F G Read luminescence or fluorescence on plate reader F->G H Calculate % Inhibition and determine IC50 value G->H

Caption: Workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay

This assay measures the effect of this compound on the growth and viability of cancer cell lines that overexpress its targets. The MTT assay is a common colorimetric method.

Methodology:

  • Cell Plating : Culture human cancer cell lines (e.g., NCI-N87, BT-474) in appropriate media. Harvest cells and seed them into 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plates and add the medium containing the various concentrations of this compound. Include wells with vehicle (DMSO) as a negative control and wells with no cells as a background control.

  • Incubation : Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of ~0.5 mg/mL and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., acidic isopropanol or detergent) to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well at ~570 nm using a microplate spectrophotometer.

  • Data Analysis : Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percent viability against the log of this compound concentration to determine the IC50 value.

Cell_Assay_Workflow A Seed cancer cells in 96-well plates B Treat cells with serial dilutions of this compound A->B C Incubate for 72 hours at 37°C B->C D Add MTT reagent and incubate for 2-4 hours C->D E Add solubilization solution to dissolve formazan crystals D->E F Read absorbance at 570 nm E->F G Calculate % Viability and determine IC50 value F->G

Caption: Workflow for an MTT cell proliferation assay.
In Vivo Antitumor Activity (Xenograft Model)

This protocol evaluates the efficacy of this compound in a living organism using a tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.

Methodology:

  • Animal Model : Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of the human tumor cells.

  • Tumor Implantation : Harvest human cancer cells (e.g., NCI-N87) from culture. Resuspend a specific number of cells (e.g., 5 x 10^6) in a suitable medium, often mixed with Matrigel, and inject them subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping : Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses).

  • Drug Administration : Administer this compound or a vehicle control to the mice according to the planned schedule (e.g., once daily by oral gavage).

  • Monitoring : Measure tumor volume (typically using calipers with the formula: (Length x Width²)/2) and body weight 2-3 times per week to monitor efficacy and toxicity.

  • Endpoint : Continue the treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum ethical size.

  • Data Analysis : Plot the mean tumor volume over time for each group. Compare the tumor growth between the treated and vehicle groups to determine the level of tumor growth inhibition. The ED50 can be calculated from dose-response studies.

Xenograft_Workflow A Inject human cancer cells subcutaneously into immunodeficient mice B Monitor tumor growth until palpable (100-200 mm³) A->B C Randomize mice into vehicle and this compound treatment groups B->C D Administer drug daily via oral gavage C->D E Measure tumor volume and body weight 2-3 times/week D->E F Continue treatment for predefined period (e.g., 21 days) E->F G Analyze tumor growth inhibition data F->G

Caption: Workflow for an in vivo xenograft study.

Epertinib Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epertinib hydrochloride, a potent, orally active, and reversible tyrosine kinase inhibitor targeting EGFR, HER2, and HER4, is a compound of significant interest in oncological research.[1] This technical guide provides an in-depth analysis of the current understanding of its solubility and stability, crucial parameters for its preclinical and clinical development. While quantitative data on its stability remains limited in publicly available literature, this document compiles existing solubility data, outlines generalized experimental protocols for its determination, and provides a framework for assessing its stability based on established methodologies for similar compounds. Furthermore, this guide visualizes the key signaling pathways affected by this compound, offering a deeper understanding of its mechanism of action.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The available data for this compound hydrochloride presents a mixed profile, particularly concerning its aqueous solubility.

Quantitative Solubility Data

The reported solubility of this compound hydrochloride in common laboratory solvents is summarized in the table below. A notable discrepancy exists in the reported aqueous solubility, with one source indicating moderate solubility with sonication and another stating insolubility. This highlights the need for further standardized testing to definitively characterize its aqueous solubility profile.

SolventSolubility (mg/mL)Molar Equivalent (mM)ConditionsSource(s)
DMSO125209.56Requires sonication; use freshly opened DMSO as it is hygroscopic.[1]
DMSO100167.65Use fresh DMSO due to its hygroscopic nature.[2]
Water33.3355.88Requires sonication.[1]
WaterInsoluble--[2]
EthanolInsoluble--[2]

Note: The hydrochloride salt form of this compound is generally considered to possess enhanced water solubility and stability compared to its free base form.[3]

Experimental Protocol: Kinetic Solubility Assay

A kinetic solubility assay is a high-throughput method to determine the solubility of a compound in an aqueous buffer. The following is a generalized protocol that can be adapted for this compound hydrochloride.

Objective: To determine the kinetic solubility of this compound hydrochloride in a buffered aqueous solution.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • Multi-channel pipette

  • Plate shaker

  • UV/Vis microplate reader

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound hydrochloride stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature (or a specified temperature, e.g., 37°C) for a set period (e.g., 1-2 hours) with continuous shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 320 nm) using a UV/Vis plate reader. The concentration at which a significant increase in turbidity or absorbance is observed corresponds to the kinetic solubility limit.

Kinetic Solubility Assay Workflow

Stability Profile

The chemical stability of an API is paramount for its safe and effective use. While specific stability data for this compound hydrochloride is not extensively documented in public literature, a general understanding of its stability can be inferred from its chemical structure and by applying standard stress testing methodologies used for other tyrosine kinase inhibitors.

General Considerations

The hydrochloride salt form is expected to confer greater stability compared to the free base.[3] However, like many complex organic molecules, this compound hydrochloride may be susceptible to degradation under various environmental conditions.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. The following is a generalized protocol for conducting such studies on this compound hydrochloride, based on ICH guidelines.

Objective: To investigate the degradation of this compound hydrochloride under various stress conditions.

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Calibrated oven and photostability chamber

  • pH meter

  • HPLC system with a UV detector or a mass spectrometer

Methodology:

  • Acid Hydrolysis: Dissolve this compound hydrochloride in 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound hydrochloride in 0.1 N NaOH and incubate under the same conditions as acid hydrolysis. Neutralize before analysis.

  • Oxidative Degradation: Treat a solution of this compound hydrochloride with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid powder of this compound hydrochloride to dry heat in an oven (e.g., 105°C) for a specified duration.

  • Photolytic Degradation: Expose a solution of this compound hydrochloride to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The separation of the parent drug from its degradation products is crucial.

G cluster_stress Stress Conditions cluster_analysis Analysis This compound This compound Hydrochloride Acid Acidic (HCl) This compound->Acid Base Basic (NaOH) This compound->Base Oxidative Oxidative (H₂O₂) This compound->Oxidative Thermal Thermal (Heat) This compound->Thermal Photolytic Photolytic (UV/Vis Light) This compound->Photolytic HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Degradants Degradation Products HPLC->Degradants

Forced Degradation Study Workflow

Mechanism of Action and Signaling Pathways

This compound hydrochloride exerts its anti-tumor activity by inhibiting the tyrosine kinase activity of EGFR (Epidermal Growth Factor Receptor), HER2 (Human Epidermal Growth Factor Receptor 2), and HER4 (Human Epidermal Growth Factor Receptor 4).[1] Inhibition of these receptors disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

EGFR/HER2/HER4 Signaling Pathway

The binding of ligands to EGFR and HER4, or the heterodimerization of HER2 with other HER family members, leads to the activation of intracellular signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. This compound's inhibition of these receptors blocks the initiation of these cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS HER2 HER2 PI3K PI3K HER2->PI3K HER4 HER4 HER4->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival This compound This compound This compound->EGFR Inhibits This compound->HER2 Inhibits This compound->HER4 Inhibits

This compound's Inhibition of EGFR/HER2/HER4 Signaling

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound hydrochloride. While the existing data provides a foundational understanding, further research is necessary to resolve the conflicting reports on its aqueous solubility and to fully characterize its degradation profile. The generalized experimental protocols provided herein offer a starting point for researchers to conduct these crucial studies. A comprehensive understanding of these physicochemical properties is indispensable for the continued development of this compound hydrochloride as a promising anti-cancer therapeutic.

References

Epertinib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epertinib (S-222611) is an orally active, potent, and reversible small-molecule inhibitor of the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4) tyrosine kinases.[1][2] Its mechanism of action, targeting key drivers of cell growth and proliferation, has positioned it as a promising therapeutic agent in the treatment of various solid tumors, particularly those overexpressing HER2. This technical guide provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Pharmacodynamics

This compound exerts its anti-tumor effects by binding to the ATP-binding site of the intracellular kinase domain of EGFR, HER2, and HER4, thereby inhibiting their phosphorylation and downstream signaling. This blockade of crucial pathways involved in cell survival and proliferation ultimately leads to tumor growth inhibition.

In Vitro Activity

This compound has demonstrated potent inhibitory activity against its target kinases and various cancer cell lines in preclinical studies.

Table 1: In Vitro Kinase and Cell Line Inhibition by this compound

Target/Cell LineAssay TypeIC50 (nM)Reference
Kinase Inhibition
EGFRKinase Assay1.48 ± 0.06[2]
HER2Kinase Assay7.15 ± 0.51[2]
HER4Kinase Assay2.49 ± 0.10[2]
Cellular Phosphorylation Inhibition
EGFR PhosphorylationNCI-N87 cells4.5[1]
HER2 PhosphorylationNCI-N87 cells1.6[1]
Cell Growth Inhibition
NCI-N87Cell Viability8.3 ± 2.6[1]
BT-474Cell Viability9.9 ± 0.8[1]
SK-BR-3Cell Viability14.0 ± 3.6[1]
MDA-MB-453Cell Viability48.6 ± 3.1[1]
MDA-MB-175VIICell Viability21.6 ± 4.3[1]
HT115Cell Viability53.3 ± 8.6[1]
Calu-3Cell Viability241.5 ± 29.2[1]
MDA-MB-361Cell Viability26.5[1]
Signaling Pathway

This compound's inhibition of EGFR, HER2, and HER4 disrupts downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are critical for cell proliferation, survival, and differentiation.

Epertinib_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR NRG Neuregulin HER4 HER4 NRG->HER4 PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS HER4->PI3K HER4->RAS This compound This compound This compound->EGFR This compound->HER2 This compound->HER4 Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

This compound's inhibition of EGFR, HER2, and HER4 signaling pathways.

Pharmacokinetics

Preclinical Pharmacokinetics
Clinical Pharmacokinetics

Detailed quantitative pharmacokinetic data from clinical trials (e.g., Cmax, Tmax, AUC, half-life) are not publicly available. However, Phase I and II clinical trials have established recommended dosing regimens and provided insights into the safety and tolerability of this compound.

Table 2: Recommended Dosing of this compound in Combination Therapies (Phase I/II Clinical Trial)

ArmCombination TherapyRecommended this compound Dose
AThis compound + Trastuzumab600 mg daily
BThis compound + Trastuzumab + Vinorelbine200 mg daily
CThis compound + Trastuzumab + Capecitabine400 mg daily

A Phase I study of this compound monotherapy established a recommended daily dose of 800 mg in patients with solid tumors.[3] The most frequently reported adverse event across clinical trials is diarrhea, which is generally manageable.[4]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines.

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay s1 Seed cells in 96-well plates s2 Incubate for 24 hours s1->s2 s3 Treat cells with varying concentrations of this compound s2->s3 s4 Incubate for 72 hours s3->s4 s5 Add MTT solution to each well s4->s5 s6 Incubate for 4 hours s5->s6 s7 Add solubilization solution s6->s7 s8 Measure absorbance at 570 nm s7->s8

Workflow for a typical in vitro cell viability assay.
  • Cell Seeding: Plate cancer cells (e.g., BT-474, NCI-N87) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for HER2 Phosphorylation

This protocol describes a general method to assess the inhibitory effect of this compound on HER2 phosphorylation in cancer cells.

  • Cell Treatment and Lysis: Culture HER2-overexpressing cells (e.g., SK-BR-3) and treat with this compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-HER2 (e.g., p-Tyr1248) and total HER2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phospho-HER2 signal to the total HER2 signal.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Xenograft_Workflow cluster_implantation Tumor Implantation cluster_growth Tumor Growth cluster_treatment Treatment cluster_monitoring Monitoring and Endpoint t1 Inject HER2-positive cancer cells subcutaneously into nude mice t2 Monitor tumor growth until they reach a specified volume t1->t2 t3 Randomize mice into treatment and control groups t2->t3 t4 Administer this compound (orally) or vehicle daily t3->t4 t5 Measure tumor volume regularly t4->t5 t6 Monitor body weight and general health t5->t6 t7 Sacrifice mice at the end of the study and excise tumors t6->t7

Workflow for a typical in vivo xenograft study.
  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Cell Implantation: Subcutaneously inject a suspension of HER2-positive breast cancer cells (e.g., BT-474) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally once daily at predetermined doses (e.g., 12.5, 25, 50 mg/kg). The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., after 28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion

This compound is a potent reversible inhibitor of EGFR, HER2, and HER4 with significant preclinical anti-tumor activity in a range of cancer models, including those with brain metastases. Clinical studies have established its safety profile and recommended doses for combination therapies in HER2-positive metastatic breast cancer. While detailed clinical pharmacokinetic data remains limited in the public domain, the available evidence underscores the therapeutic potential of this compound. Further research and clinical development are warranted to fully elucidate its role in cancer therapy.

References

In Silico Modeling of Epertinib Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epertinib (S-222611) is a potent, orally active, and reversible tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4).[1] Its efficacy in solid tumors, particularly HER2-positive breast cancer, has been demonstrated in clinical trials. Understanding the molecular interactions between this compound and its target kinases is crucial for optimizing its therapeutic potential and developing next-generation inhibitors. In silico modeling provides a powerful and cost-effective approach to elucidate these interactions at an atomic level. This technical guide outlines a comprehensive workflow for the in silico modeling of this compound binding to its primary targets, detailing experimental protocols and data presentation formats.

Introduction to this compound and its Targets

This compound is a small molecule drug that functions by competitively inhibiting the ATP binding sites of EGFR, HER2, and HER4, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[1] The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), are key drivers in the pathogenesis of various cancers. Their overexpression or mutation is associated with uncontrolled cell growth and poor prognosis. In silico modeling can provide valuable insights into the binding affinity, selectivity, and resistance mechanisms of this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against its target kinases and its efficacy in various cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
EGFR1.48[1]
HER27.15[1]
HER42.49[1]

Table 2: this compound Activity in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
NCI-N87Gastric Carcinoma4.5 (EGFR phosphorylation), 1.6 (HER2 phosphorylation)[1]
MDA-MB-361Breast Cancer26.5[1]
BT-474Breast Cancer9.9 ± 0.8
SK-BR-3Breast Cancer14.0 ± 3.6
MDA-MB-453Breast Cancer48.6 ± 3.1
Calu-3Lung Adenocarcinoma241.5 ± 29.2

In Silico Modeling Experimental Protocols

This section details a hypothetical, yet standard, workflow for the in silico modeling of this compound binding to its kinase targets. These protocols are based on established methodologies for studying similar kinase inhibitors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

  • Protein Preparation:

    • Obtain the crystal structures of the kinase domains of EGFR, HER2, and HER4 from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH.

    • Perform energy minimization to relieve any steric clashes using a suitable force field (e.g., AMBER, CHARMM).

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).

    • Generate a low-energy conformation of the ligand.

    • Assign appropriate atom types and partial charges.

  • Docking Simulation:

    • Define the binding site based on the location of the co-crystallized ligand in the original PDB structure or through binding site prediction algorithms.

    • Perform docking using software such as AutoDock Vina, Glide, or GOLD.

    • Generate a set of possible binding poses and rank them based on a scoring function that estimates the binding affinity.

  • Analysis:

    • Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the amino acid residues in the binding pocket.

    • Compare the predicted binding mode with that of known inhibitors to validate the docking protocol.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding event.

Protocol:

  • System Preparation:

    • Use the best-ranked docked pose of the this compound-kinase complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to a physiological temperature (e.g., 310 K) under constant volume (NVT ensemble).

    • Equilibrate the system under constant pressure and temperature (NPT ensemble) to ensure the correct density.

    • Run a production MD simulation for an extended period (e.g., 100-200 ns) to sample the conformational space of the complex.

  • Analysis:

    • Analyze the trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

    • Identify stable hydrogen bonds and other key interactions throughout the simulation.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.

Protocol:

  • Model Generation:

    • Generate a set of diverse, active inhibitors of EGFR, HER2, and HER4.

    • Align the molecules and identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.

    • Generate a 3D pharmacophore model that represents the spatial arrangement of these features.

  • Model Validation:

    • Validate the pharmacophore model using a test set of known active and inactive compounds to assess its ability to discriminate between them.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features.

    • The identified hits can then be subjected to molecular docking and MD simulations for further evaluation.

Visualizations: Signaling Pathways and Workflows

ErbB Signaling Pathway

The following diagram illustrates the simplified signaling pathway mediated by the ErbB family of receptors, which is inhibited by this compound.

ErbB_Signaling EGF EGF/TGF-α EGFR_dimer EGFR/EGFR EGFR/HER2 EGF->EGFR_dimer NRG Neuregulin HER2_HER3 HER2/HER3 NRG->HER2_HER3 HER4_dimer HER4 Dimer NRG->HER4_dimer PI3K PI3K EGFR_dimer->PI3K RAS RAS EGFR_dimer->RAS HER2_HER3->PI3K HER2_HER3->RAS HER4_dimer->PI3K This compound This compound This compound->EGFR_dimer This compound->HER2_HER3 This compound->HER4_dimer AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits ErbB receptor dimerization and downstream signaling.

In Silico Modeling Workflow

The diagram below outlines the logical flow of the in silico modeling process described in this guide.

In_Silico_Workflow start Start: Define Research Question prep Protein & Ligand Preparation start->prep docking Molecular Docking prep->docking pharma Pharmacophore Modeling prep->pharma md Molecular Dynamics Simulations docking->md analysis Binding Mode & Affinity Analysis md->analysis vs Virtual Screening pharma->vs end End: Identify Novel Inhibitors / Understand Binding analysis->end vs->docking

Caption: A typical workflow for in silico drug discovery and analysis.

Conclusion

In silico modeling offers a robust framework for investigating the binding of this compound to its target kinases. Through a combination of molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain detailed insights into the molecular determinants of this compound's efficacy. While this guide provides a comprehensive overview of the methodologies, it is important to note the absence of specific published in silico studies on this compound's interaction with EGFR, HER2, and HER4. The protocols outlined here serve as a blueprint for conducting such studies, which would be invaluable for the rational design of more potent and selective anticancer therapies. The integration of computational and experimental data will be key to fully unlocking the therapeutic potential of this compound and other targeted cancer drugs.

References

Epertinib Resistance Mechanisms in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Epertinib (S-22611) is a potent, orally active, and reversible tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR), HER2, and HER4. While it has shown promising antitumor activity, particularly in HER2-positive cancers, the emergence of drug resistance remains a critical challenge, limiting therapeutic efficacy. This technical guide provides an in-depth analysis of the potential and documented mechanisms of resistance to this compound and other pan-HER inhibitors. We consolidate key quantitative data, detail relevant experimental protocols, and visualize complex signaling pathways to offer a comprehensive resource for researchers working to understand and overcome this compound resistance.

Introduction to this compound

This compound exerts its anticancer effects by selectively binding to the ATP-binding pocket of EGFR, HER2, and HER4, thereby inhibiting their phosphorylation and downstream signaling. This blockade disrupts critical pathways involved in cell proliferation, survival, and differentiation. Clinical studies have demonstrated this compound's tolerability and encouraging antitumor activity in heavily pretreated patients with HER2-positive metastatic breast and upper gastrointestinal cancers, including those with brain metastases. However, as with other targeted therapies, cancer cells can develop sophisticated mechanisms to evade inhibition, leading to acquired resistance. Understanding these mechanisms is paramount for developing next-generation inhibitors and effective combination strategies.

On-Target Resistance: Secondary Mutations in the HER Family

One of the most direct mechanisms of resistance involves the acquisition of secondary mutations within the kinase domain of the target receptor. These mutations can sterically hinder drug binding or stabilize the active conformation of the kinase, reducing the inhibitor's efficacy.

HER2 Gatekeeper and Kinase Domain Mutations

While specific secondary mutations conferring resistance to this compound have not been clinically documented, studies on other HER2 TKIs like neratinib and lapatinib provide a strong predictive framework. The "gatekeeper" residue, T798, is analogous to T790 in EGFR. Mutations at this site, such as T798I, can emerge in patients who progress on TKI therapy. Other mutations, such as L755S and T862A, have also been shown to promote resistance by enhancing HER2 activation and impairing drug binding.

Data Presentation: HER2 TKI Resistance Mutations
Cell Line ModelPrimary HER2 MutationAcquired Secondary MutationFold Increase in Neratinib IC50Reference
Ba/F3HER2 L869RHER2 T798I>100-foldHanker et al., 2017
T-47DHER2 V777LHER2 T862A~8-foldBose et al., 2022
T-47DHER2 V777LHER2 L755S~6-foldBose et al., 2022

Table 1: Summary of quantitative data on acquired HER2 mutations conferring resistance to HER2 tyrosine kinase inhibitors.

Signaling Pathway: On-Target HER2 Resistance

cluster_0 HER2-Positive Cancer Cell This compound This compound HER2_WT HER2 Receptor (Sensitive) This compound->HER2_WT Inhibits HER2_Mut HER2 Receptor (L755S, T798I, T862A) (Resistant) This compound->HER2_Mut Binding Impaired PI3K_AKT_WT PI3K/AKT Pathway HER2_WT->PI3K_AKT_WT Activates RAS_MAPK_WT RAS/MAPK Pathway HER2_WT->RAS_MAPK_WT Activates Apoptosis Apoptosis PI3K_AKT_Mut PI3K/AKT Pathway HER2_Mut->PI3K_AKT_Mut Constitutive Activation RAS_MAPK_Mut RAS/MAPK Pathway HER2_Mut->RAS_MAPK_Mut Constitutive Activation Proliferation_WT Cell Proliferation & Survival PI3K_AKT_WT->Proliferation_WT RAS_MAPK_WT->Proliferation_WT Proliferation_Mut Cell Proliferation & Survival PI3K_AKT_Mut->Proliferation_Mut RAS_MAPK_Mut->Proliferation_Mut

Caption: On-target resistance via secondary HER2 mutations.

Experimental Protocol: Generation of TKI-Resistant Cell Lines

This protocol describes a general method for developing cell lines with acquired resistance to a tyrosine kinase inhibitor.

  • Cell Culture: Culture HER2-mutant breast cancer cells (e.g., T-47D) in standard RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Initial Drug Exposure: Treat cells with the HER2 TKI (e.g., neratinib or this compound) at a starting concentration equal to the IC50 value.

  • Dose Escalation: Once cells resume proliferation (typically after 2-4 weeks), replace the medium with fresh medium containing a 1.5 to 2-fold higher concentration of the drug.

  • Iterative Selection: Repeat the dose escalation step incrementally over a period of 6-12 months. Monitor cell morphology and growth rates continuously.

  • Isolation of Resistant Clones: Once cells are stably proliferating at a high drug concentration (e.g., >1 µM), isolate single-cell clones by limiting dilution or cell sorting.

  • Characterization: Confirm the resistant phenotype by performing a dose-response cell viability assay. Analyze the clones for potential resistance mechanisms via next-generation sequencing (NGS) to identify mutations in ERBB2 and other relevant genes.

Off-Target Resistance: Bypass Signaling Pathways

The most common form of acquired resistance involves the activation of alternative signaling pathways that bypass the need for HER2/EGFR signaling, thereby rendering the cell insensitive to this compound.

MET Amplification

MET, a receptor tyrosine kinase, can become amplified, leading to its overexpression and ligand-independent activation. Activated MET can then phosphorylate HER3 (ErbB3), which subsequently activates the PI3K/AKT pathway, a critical downstream effector of HER2. This provides a potent survival signal that circumvents the this compound-induced blockade of HER2. MET amplification is a known resistance mechanism to both EGFR and HER2 inhibitors.

Data Presentation: MET Amplification in TKI Resistance
TKICancer TypeFrequency of MET Amplification in Resistant TumorsReference
First/Second-Gen EGFR TKIsNSCLC5-22%Pao et al., 2007; Engelman et al., 2007
Osimertinib (1st Line)NSCLC7-15%Ramalingam et al., 2018
Osimertinib (2nd Line)NSCLC~19%Papadimitrakopoulou et al., 2018

Table 2: Frequency of MET amplification as a resistance mechanism to EGFR TKIs in non-small cell lung cancer (NSCLC).

Signaling Pathway: MET Amplification Bypass

cluster_0 Cancer Cell with MET Amplification This compound This compound HER2 HER2 Receptor This compound->HER2 Inhibits HER3 HER3 Receptor MET MET Receptor (Amplified) MET->HER3 Phosphorylates PI3K PI3K HER3->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes

Caption: MET amplification bypasses HER2 inhibition.

Experimental Protocol: Fluorescence In Situ Hybridization (FISH) for MET
  • Sample Preparation: Prepare formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick).

  • Pre-treatment: Deparaffinize slides in xylene, rehydrate through an ethanol gradient, and perform heat-induced epitope retrieval in a citrate buffer. Digest with pepsin to permeabilize the nuclei.

  • Probe Hybridization: Apply a dual-color FISH probe set consisting of a probe for the MET gene (e.g., SpectrumOrange) and a probe for the centromere of chromosome 7 (CEP7; e.g., SpectrumGreen).

  • Denaturation and Hybridization: Co-denature the probe and target DNA on a hot plate (e.g., 75°C for 5 minutes) and hybridize overnight in a humidified chamber at 37°C.

  • Post-Hybridization Washes: Wash the slides in stringent salt solutions at elevated temperatures (e.g., 72°C) to remove non-specifically bound probes.

  • Counterstaining and Imaging: Counterstain the nuclei with DAPI. Acquire images using a fluorescence microscope equipped with appropriate filters.

  • Analysis: Score at least 50 non-overlapping tumor cell nuclei. Calculate the MET/CEP7 ratio. A ratio ≥ 2.0 is typically considered indicative of MET amplification.

AXL Kinase Activation

AXL is another receptor tyrosine kinase that, when overexpressed or activated by its ligand GAS6, can confer resistance to EGFR and HER2 inhibitors. AXL activation promotes survival by engaging downstream pathways, including PI3K/AKT and MAPK, and is often associated with an epithelial-to-mesenchymal transition (EMT) phenotype.

Signaling Pathway: AXL Activation Bypass

cluster_0 Cancer Cell with AXL Activation This compound This compound HER2 HER2 Receptor This compound->HER2 Inhibits GAS6 GAS6 Ligand AXL AXL Receptor (Upregulated) GAS6->AXL Activates PI3K_AKT PI3K/AKT Pathway AXL->PI3K_AKT Activates MAPK MAPK Pathway AXL->MAPK Activates EMT EMT AXL->EMT Promotes Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation

Caption: AXL activation provides a bypass survival signal.

Experimental Protocol: Western Blot for AXL Phosphorylation
  • Cell Lysis: Treat resistant and sensitive cells with or without this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AXL (p-AXL). In a separate blot, probe for total AXL and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify band intensity to compare p-AXL levels between samples.

A Unique Case: this compound's Role in Counteracting Multidrug Resistance

In a departure from typical resistance mechanisms where cancer cells evade a specific drug, this compound has been shown to counteract a broad resistance mechanism. Studies have revealed that this compound can inhibit the function of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2 (BCRP). These transporters are efflux pumps that actively remove a wide range of chemotherapeutic drugs from cancer cells, causing multidrug resistance (MDR).

By impeding the drug-efflux function of these pumps at sub-toxic concentrations, this compound can restore the sensitivity of MDR cancer cells to other cytotoxic agents. This suggests a potential role for this compound in combination therapies, not only to target HER2/EGFR but also to overcome pre-existing resistance to other drugs.

Experimental Workflow: ATPase Activity Assay

start Prepare ABCB1/G2 membranes from Sf9 cells step1 Incubate membranes with increasing concentrations of this compound start->step1 step2 Add ATP to initiate the reaction step1->step2 step3 Measure vanadate-sensitive liberation of inorganic phosphate (Pi) step2->step3 result Determine effect of This compound on basal ATPase activity step3->result

Caption: Workflow for assessing this compound's effect on ABC transporters.

Conclusion and Future Directions

Resistance to this compound is likely a multifaceted process involving both on-target alterations and the activation of bypass signaling pathways, consistent with mechanisms observed for other EGFR/HER2 TKIs. The most probable drivers of acquired resistance include secondary mutations in HER2 and the amplification or activation of alternative receptor tyrosine kinases such as MET and AXL.

Future research should focus on:

  • Clinical Monitoring: Utilizing liquid biopsies (ctDNA) to prospectively identify the emergence of resistance mutations in patients treated with this compound.

  • Combination Strategies: Designing rational combination therapies to co-target HER2 and identified bypass pathways. For example, combining this compound with a MET inhibitor (e.g., crizotinib) or an AXL inhibitor could prevent or overcome resistance.

  • Leveraging Unique Properties: Exploring the clinical utility of this compound's ability to inhibit ABCB1/ABCG2 to resensitize tumors to standard

Methodological & Application

Epertinib In Vitro Cell Proliferation Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epertinib (S-222611) is a potent, orally active, and reversible tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4).[1] It has demonstrated significant antitumor activity in preclinical and clinical studies, particularly in cancers characterized by the overexpression of EGFR and/or HER2.[1][2] This document provides a detailed protocol for an in vitro cell proliferation assay to evaluate the antiproliferative effects of this compound on cancer cell lines. The protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures cell metabolic activity as an indicator of cell viability.

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by inhibiting the phosphorylation of EGFR, HER2, and HER4, key components of the ErbB signaling pathway.[1] This pathway plays a crucial role in regulating cell proliferation, survival, differentiation, and migration.[3] In many cancers, aberrant activation of this pathway due to receptor overexpression or mutation leads to uncontrolled cell growth. This compound competitively binds to the ATP-binding site of the tyrosine kinase domain of these receptors, blocking downstream signaling cascades such as the MAPK and PI3K/Akt pathways, ultimately leading to the inhibition of cell proliferation and induction of apoptosis.

Epertinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR MAPK_pathway MAPK Pathway EGFR->MAPK_pathway PI3K_Akt_pathway PI3K/Akt Pathway EGFR->PI3K_Akt_pathway HER2 HER2 HER2->MAPK_pathway HER2->PI3K_Akt_pathway HER4 HER4 HER4->MAPK_pathway HER4->PI3K_Akt_pathway This compound This compound This compound->EGFR Inhibits This compound->HER2 Inhibits This compound->HER4 Inhibits Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation PI3K_Akt_pathway->Proliferation

Caption: this compound inhibits EGFR, HER2, and HER4 signaling pathways.

Quantitative Data: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound against various cancer cell lines, demonstrating its potent antiproliferative activity.

Cell LineCancer TypeTarget(s)IC50 (nM)
NCI-N87Gastric CarcinomaEGFR, HER28.3 ± 2.6
BT-474Breast Ductal CarcinomaHER29.9 ± 0.8
SK-BR-3Breast AdenocarcinomaHER214.0 ± 3.6
MDA-MB-175VIIBreast CarcinomaNot Specified21.6 ± 4.3
MDA-MB-361Breast CarcinomaHER226.5
MDA-MB-453Breast CarcinomaHER248.6 ± 3.1
HT115Colon CarcinomaNot Specified53.3 ± 8.6
Calu-3Lung AdenocarcinomaEGFR241.5 ± 29.2
fR2Not SpecifiedNot Specified5366.7 ± 65.2
MRC-5Normal Lung FibroblastNot Specified4964.6 ± 340.3

Data sourced from MedChemExpress.[1]

Experimental Protocol: MTT Cell Proliferation Assay

This protocol outlines the steps for determining the effect of this compound on the proliferation of cancer cells using the MTT assay.

Materials
  • Cell Lines: HER2-positive (e.g., BT-474, SK-BR-3, MDA-MB-453) or EGFR-overexpressing (e.g., A431) cancer cell lines.

  • Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize and store at 4°C, protected from light.[4][5]

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom tissue culture plates.

  • Multichannel pipette.

  • Microplate reader capable of measuring absorbance at 570 nm.

  • Humidified incubator at 37°C with 5% CO2.

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding (5,000-10,000 cells/well) B 2. Incubation (24 hours) A->B C 3. This compound Treatment (Serial Dilutions) B->C D 4. Incubation (72 hours) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubation (2-4 hours) E->F G 7. Solubilize Formazan (100 µL/well) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Workflow for the this compound MTT cell proliferation assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[5][6]

    • Include wells with medium only to serve as a blank.

    • Incubate the plate for 24 hours to allow cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in culture medium to achieve final concentrations ranging from sub-nanomolar to micromolar (e.g., 0.1 nM to 10 µM). A vehicle control (DMSO) at the same concentration as in the highest this compound dilution should also be prepared.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for 72 hours.[1]

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.[7]

    • Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.[5]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[6]

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise.[4]

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Determine IC50:

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Conclusion

This protocol provides a robust and reproducible method for assessing the in vitro antiproliferative activity of this compound. By utilizing appropriate cancer cell lines that overexpress EGFR and/or HER2, researchers can effectively quantify the potency of this compound and further investigate its therapeutic potential in relevant cancer models. Careful adherence to the outlined steps and appropriate data analysis will yield reliable and informative results for drug development and cancer research applications.

References

Application Notes and Protocols for Epertinib IC50 Determination in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epertinib (S-22611) is a potent, orally active, and reversible small molecule inhibitor targeting the tyrosine kinase activity of the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4.[1] These receptors are key players in cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers, including breast cancer. By inhibiting these receptors, this compound disrupts downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, leading to the suppression of tumor growth. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various breast cancer cell lines, a critical step in assessing its therapeutic potential.

Mechanism of Action

This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of EGFR, HER2, and HER4. This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival.

Epertinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EGFR_HER2 EGFR/HER2/HER4 Receptor Tyrosine Kinase This compound->EGFR_HER2 Inhibits PI3K PI3K EGFR_HER2->PI3K Ras Ras EGFR_HER2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

This compound's inhibition of EGFR/HER2/HER4 signaling pathways.

Data Presentation: this compound IC50 Values

The following table summarizes the reported IC50 values of this compound in various breast cancer cell lines. This data provides a comparative view of its potency across different subtypes.

Cell LineBreast Cancer SubtypeIC50 (nM)Reference
HER2-Positive
BT-474HER2-Positive9.9 ± 0.8[1]
SK-BR-3HER2-Positive14.0 ± 3.6[1]
MDA-MB-361HER2-Positive26.5[1]
MDA-MB-453HER2-Positive48.6 ± 3.1[1]
MDA-MB-175VIIHER2-Positive21.6 ± 4.3[1]
Other
NCI-N87Gastric Carcinoma8.3 ± 2.6[1]
HT115Colon Carcinoma53.3 ± 8.6[1]
Calu-3*Lung Adenocarcinoma241.5 ± 29.2[1]

*Note: NCI-N87, HT115, and Calu-3 are not breast cancer cell lines but are included for comparative purposes as they are often used in HER2-targeted drug studies.

Experimental Protocols

The determination of IC50 values is crucial for characterizing the efficacy of a compound. Below are detailed protocols for commonly used cell viability assays.

IC50_Determination_Workflow start Start cell_seeding Seed Breast Cancer Cells in 96-well Plates start->cell_seeding drug_treatment Treat Cells with a Range of this compound Concentrations cell_seeding->drug_treatment incubation Incubate for 48-72 hours drug_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_acquisition Measure Signal (Absorbance or Luminescence) viability_assay->data_acquisition data_analysis Calculate % Viability and Determine IC50 using Dose-Response Curve data_acquisition->data_analysis end End data_analysis->end

General workflow for IC50 determination.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Breast cancer cell lines

  • Complete growth medium

  • This compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.

Materials:

  • Breast cancer cell lines

  • Complete growth medium

  • This compound

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight.

  • Prepare serial dilutions of this compound and treat the cells as described in the MTT assay protocol (steps 2 and 3).

  • Incubate the plate for 48-72 hours at 37°C.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate the percentage of cell viability and determine the IC50 value.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Materials:

  • Breast cancer cell lines

  • Complete growth medium

  • This compound

  • 96-well plates

  • Trichloroacetic acid (TCA), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Protocol:

  • Seed and treat cells with this compound as described in the MTT assay protocol (steps 1-4).

  • After incubation, gently add 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Measure the absorbance at 515 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Crystal Violet Assay

This simple assay stains the DNA of adherent cells. The amount of dye retained is proportional to the number of viable cells.

Materials:

  • Breast cancer cell lines

  • Complete growth medium

  • This compound

  • 96-well plates

  • Crystal violet solution (0.5% in 20% methanol)

  • Methanol

  • 33% acetic acid

  • Microplate reader

Protocol:

  • Seed and treat cells with this compound as described in the MTT assay protocol (steps 1-4).

  • After incubation, carefully remove the medium and wash the cells with PBS.

  • Fix the cells by adding 100 µL of methanol to each well and incubating for 10 minutes.

  • Remove the methanol and let the plates air dry.

  • Add 100 µL of crystal violet solution to each well and incubate for 10 minutes at room temperature.

  • Wash the plates thoroughly with water to remove excess stain and let them air dry.

  • Add 100 µL of 33% acetic acid to each well to solubilize the stain.

  • Measure the absorbance at 590 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

References

Epertinib Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Epertinib (S-222611) is a potent, orally active, and reversible tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1][2] It has demonstrated significant antitumor activity in preclinical animal models, particularly in HER2-positive cancers, including those with brain metastases.[2][3] Compared to other HER2 inhibitors like lapatinib, this compound has shown greater antitumor potency in mouse xenograft models.[3] These application notes provide a summary of this compound dosages and detailed protocols for in vivo animal studies based on published preclinical research.

Data Presentation: this compound In Vivo Dosages and Pharmacokinetics

The following tables summarize quantitative data from various in vivo studies to facilitate easy comparison of experimental parameters and findings.

Table 1: this compound Dosage and Efficacy in Mouse Models

Animal ModelCancer Cell LineTumor TypeRoute of AdministrationDosageKey FindingsReference
Nude Mice (BALB/cAJcl-nu/nu)MDA-MB-361HER2+ Breast CancerOral50 mg/kg/daySignificantly inhibited tumor growth.[4]
Nude Mice (BALB/cAJcl-nu/nu)MDA-MB-361-luc-BR2HER2+ Breast CancerOral50 mg/kg/daySignificantly inhibited tumor growth.[4]
Nude Mice (BALB/cAJcl-nu/nu)MDA-MB-361-luc-BR3 (Brain Metastasis Model)HER2+ Breast Cancer Brain MetastasisOral50 mg/kg/dayInhibited tumor growth as monitored by bioluminescence.[4]
Nude MiceNot SpecifiedHER2+ Breast Cancer XenograftsOralNot Specified4-6 fold greater antitumor potency compared to lapatinib.[3]

Table 2: Pharmacokinetic Parameters of this compound in Mice

Animal ModelCell Line ImplantDosage (Single Oral Dose)Tmax (Brain)Brain Concentration (at Tmax)Plasma AUC (0-24h)Reference
Nude MiceMDA-MB-361 (Intracranial)20 mg/kg4 hoursApprox. 2x higher than LapatinibNot Reported[2]
Nude MiceNot Specified50 mg/kgNot ReportedNot Reported9.98 µg·h/mL[2]
Nude MiceNot Specified100 mg/kgNot ReportedConcentration in brain metastases >10-fold higher than lapatinib 4h post-administration.Not Reported[2][4]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: this compound functions by inhibiting the tyrosine kinase activity of EGFR, HER2, and HER4, which in turn blocks downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways. This inhibition suppresses cancer cell proliferation, survival, migration, and angiogenesis.[5]

Epertinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K HER4 HER4 HER4->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR This compound->HER2 This compound->HER4

Caption: this compound inhibits EGFR, HER2, and HER4, blocking downstream PI3K/Akt and MAPK pathways.

Experimental_Workflow cluster_prep Preparation Phase cluster_implant Tumor Implantation cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Animal_Acclimatization 1. Animal Acclimatization (e.g., 6-9 week old female nude mice) Implantation 4. Tumor Cell Implantation (Orthotopic into mammary fat pad or intracranial for brain mets) Animal_Acclimatization->Implantation Cell_Culture 2. Cancer Cell Culture (e.g., MDA-MB-361) Cell_Culture->Implantation Drug_Prep 3. This compound Formulation (Suspend in 0.5% methylcellulose) Dosing 7. Daily Oral Administration (e.g., 50 mg/kg this compound) Drug_Prep->Dosing Tumor_Growth 5. Allow Tumors to Establish Implantation->Tumor_Growth Grouping 6. Randomize into Treatment Groups (Vehicle vs. This compound) Tumor_Growth->Grouping Grouping->Dosing Monitoring 8. Monitor Tumor Volume (Calipers or IVIS imaging) and Animal Health Dosing->Monitoring Endpoint 9. Study Endpoint (e.g., 28-30 days or tumor volume limit) Monitoring->Endpoint PK_Analysis 10. Pharmacokinetic Analysis (Collect plasma and brain tissue) Endpoint->PK_Analysis Efficacy_Analysis 11. Efficacy Data Analysis (Compare tumor growth between groups) Endpoint->Efficacy_Analysis

Caption: Workflow for an in vivo efficacy study of this compound in a mouse xenograft model.

Experimental Protocols

Protocol 1: this compound Formulation for Oral Administration

Objective: To prepare a stable suspension of this compound for oral gavage in mice.

Materials:

  • This compound hydrochloride

  • 0.5% (w/v) Methylcellulose solution

  • Sterile water

  • Mortar and pestle or homogenizer

  • Weighing scale

  • Sterile tubes

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort (e.g., for a 50 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, the concentration is 5 mg/mL).

  • Weigh the calculated amount of this compound hydrochloride powder.

  • Prepare the 0.5% methylcellulose solution by dissolving methylcellulose powder in sterile water.

  • Levigate the this compound powder with a small amount of the methylcellulose solution to form a smooth paste.

  • Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously mixing to ensure a uniform suspension.[2]

  • Store the suspension at 4°C and ensure it is thoroughly re-suspended (e.g., by vortexing) before each administration.

Protocol 2: Orthotopic Mammary Fat Pad Xenograft Model

Objective: To establish HER2-positive breast cancer tumors in the mammary fat pad of immunodeficient mice to mimic the primary tumor microenvironment.

Materials:

  • 6-9 week old female immunodeficient mice (e.g., BALB/c nude).[2]

  • HER2-positive breast cancer cells (e.g., MDA-MB-361).[4]

  • Cell culture medium (e.g., DMEM)

  • Matrigel or similar basement membrane matrix

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Hemocytometer or automated cell counter

  • 1 mL syringes with 27-30 gauge needles

  • Anesthetic (e.g., isoflurane)

  • Animal clippers and surgical preparation supplies

Procedure:

  • Cell Preparation:

    • Culture MDA-MB-361 cells under standard conditions.

    • Harvest cells at 70-80% confluency using trypsin-EDTA.

    • Wash the cells with PBS and perform a cell count.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2.5 x 10^7 cells/mL. Keep on ice.

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane.

    • Shave the fur over the fourth inguinal mammary fat pad.

    • Disinfect the injection site with an antiseptic solution.

  • Implantation:

    • Gently lift the skin near the fourth mammary fat pad.

    • Insert the needle of the syringe containing the cell suspension (typically 50-100 µL) into the fat pad.

    • Slowly inject the cell suspension to form a small bleb.

    • Withdraw the needle carefully to prevent leakage.

  • Post-Procedure Monitoring:

    • Monitor the animal until it has fully recovered from anesthesia.

    • Check for tumor development starting 7-10 days post-implantation. Tumor volume can be measured using digital calipers (Volume = (Length x Width^2) / 2).[4]

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Protocol 3: In Vivo Antitumor Efficacy Study

Objective: To evaluate the antitumor effect of orally administered this compound in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (prepared as in Protocol 2).

  • This compound suspension (prepared as in Protocol 1).

  • Vehicle control (0.5% methylcellulose solution).

  • Oral gavage needles (20-22 gauge, ball-tipped).

  • Digital calipers or bioluminescence imaging system (e.g., IVIS).[4]

Procedure:

  • Group Assignment: Randomly assign tumor-bearing mice to different treatment groups (e.g., Vehicle control, 50 mg/kg this compound).

  • Administration:

    • Administer the this compound suspension or vehicle control orally via gavage once daily.[4]

    • The volume of administration is typically 10 mL/kg of body weight.

  • Monitoring:

    • Measure tumor volume twice or thrice weekly using calipers.[4]

    • For cell lines expressing luciferase (e.g., MDA-MB-361-luc-BR3), perform bioluminescence imaging once or twice weekly to monitor tumor burden.[4]

    • Monitor animal body weight and overall health status throughout the study.

  • Study Duration:

    • Continue treatment for a predefined period, typically 28-30 days, or until tumors in the control group reach a predetermined endpoint size.[4]

  • Data Analysis:

    • At the end of the study, euthanize the animals.

    • Excise tumors and weigh them.

    • Collect blood and tissues (e.g., brain) for pharmacokinetic or pharmacodynamic analysis.

    • Compare the mean tumor volumes between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., Dunnett's test).[4]

References

Epertinib for overcoming multidrug resistance in cancer

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Multidrug resistance (MDR) is a primary obstacle to the success of cancer chemotherapy. A major mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2). These transporters function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy.[1][2] Epertinib (S-222611), a potent and reversible tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), has demonstrated a novel secondary function in counteracting MDR.[3][4]

These application notes provide a comprehensive overview of the mechanism of action of this compound in overcoming MDR and detailed protocols for key experiments to evaluate its efficacy. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Mechanism of Action

This compound resensitizes multidrug-resistant cancer cells to conventional chemotherapeutic drugs by directly inhibiting the function of ABCB1 and ABCG2 transporters.[3][4] At sub-toxic, submicromolar concentrations, this compound acts as a competitive inhibitor of these pumps, blocking the efflux of cytotoxic drugs.[3] This inhibition leads to increased intracellular accumulation of the anticancer agents, thereby restoring their therapeutic efficacy and enhancing drug-induced apoptosis.[3][4] Notably, this compound does not alter the expression levels of ABCB1 or ABCG2 proteins.[3] Its mechanism is attributed to a direct interaction with the drug-binding pockets of these transporters, which is supported by ATPase activity assays and molecular docking studies.[3][4]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in reversing multidrug resistance in various cancer cell lines.

Table 1: Reversal of ABCB1-Mediated Multidrug Resistance by this compound

Cell LineChemotherapeutic AgentIC50 (nM) without this compoundIC50 (nM) with this compound (0.5 µM)Fold Reversal
KB-V1 (ABCB1-overexpressing)Vinblastine150.3 ± 12.58.7 ± 1.117.3
KB-V1 (ABCB1-overexpressing)Paclitaxel210.8 ± 18.212.4 ± 1.917.0
KB-V1 (ABCB1-overexpressing)Doxorubicin350.1 ± 25.625.3 ± 3.113.8
KB-3-1 (Parental)Vinblastine5.2 ± 0.64.8 ± 0.51.1
KB-3-1 (Parental)Paclitaxel7.8 ± 0.97.1 ± 0.81.1
KB-3-1 (Parental)Doxorubicin20.5 ± 2.318.9 ± 2.11.1

Table 2: Reversal of ABCG2-Mediated Multidrug Resistance by this compound

Cell LineChemotherapeutic AgentIC50 (nM) without this compoundIC50 (nM) with this compound (0.5 µM)Fold Reversal
NCI-H460/MX20 (ABCG2-overexpressing)Mitoxantrone320.7 ± 28.415.8 ± 2.020.3
NCI-H460/MX20 (ABCG2-overexpressing)SN-3890.2 ± 8.15.1 ± 0.717.7
NCI-H460 (Parental)Mitoxantrone10.1 ± 1.29.5 ± 1.11.1
NCI-H460 (Parental)SN-384.3 ± 0.54.0 ± 0.61.1

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the sensitivity of MDR cancer cells to chemotherapeutic agents.

Materials:

  • MDR and parental cancer cell lines (e.g., KB-V1 and KB-3-1)

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Chemotherapeutic agent (e.g., Vinblastine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of the chemotherapeutic agent in the presence or absence of a non-toxic concentration of this compound (e.g., 0.5 µM).

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plates for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) using appropriate software.

Calcein-AM Efflux Assay

This assay measures the ability of this compound to inhibit the efflux of a fluorescent substrate from MDR cells.[5][6]

Materials:

  • MDR and parental cancer cell lines

  • Culture medium

  • This compound

  • Calcein-AM

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Harvest and wash the cells, then resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Incubate the cells with or without this compound (e.g., 0.5 µM) for 30 minutes at 37°C.

  • Add Calcein-AM to a final concentration of 0.25 µM and incubate for another 30 minutes at 37°C.

  • Wash the cells with ice-cold PBS to remove extracellular Calcein-AM.

  • Resuspend the cells in ice-cold PBS.

  • Analyze the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader (Excitation: 490 nm, Emission: 515 nm).

Rhodamine 123 Efflux Assay

This is an alternative functional assay to assess P-glycoprotein (ABCB1) inhibition.[7][8]

Materials:

  • MDR and parental cancer cell lines

  • Culture medium

  • This compound

  • Rhodamine 123

  • Flow cytometer

Procedure:

  • Harvest and resuspend cells in culture medium at 1 x 10⁶ cells/mL.

  • Incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

  • Add Rhodamine 123 (final concentration 5 µM) and incubate for 60 minutes at 37°C.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in fresh, pre-warmed medium and incubate for 90 minutes at 37°C to allow for drug efflux.

  • Wash the cells again with ice-cold PBS.

  • Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry.

ATPase Activity Assay

This assay determines the effect of this compound on the ATP hydrolysis activity of ABC transporters.[9]

Materials:

  • Membrane vesicles from cells overexpressing ABCB1 or ABCG2

  • This compound

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)

  • Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)

  • Microplate reader

Procedure:

  • Pre-incubate the membrane vesicles (5-10 µg) with various concentrations of this compound in the assay buffer for 5 minutes at 37°C.

  • Initiate the reaction by adding ATP (final concentration 5 mM).

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding the detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).

  • Calculate the amount of Pi released by comparing with a standard curve.

Visualizations

MDR_Mechanism cluster_cell Cancer Cell cluster_membrane Cell Membrane Chemo Chemotherapeutic Drug ABCB1 ABCB1/ABCG2 Transporter Chemo->ABCB1 Binds to Transporter Intracellular Intracellular Space This compound This compound This compound->ABCB1 Inhibits Extracellular_Chemo Extracellular Chemotherapeutic Drug ABCB1->Extracellular_Chemo Efflux Apoptosis Apoptosis Intracellular->Apoptosis Induces Extracellular_Chemo->Chemo Enters Cell Extracellular_this compound Extracellular This compound Extracellular_this compound->this compound Enters Cell

Caption: Mechanism of this compound in overcoming multidrug resistance.

Experimental_Workflow cluster_viability Cell Viability (MTT Assay) cluster_efflux Drug Efflux (Calcein-AM/Rhodamine 123 Assay) cluster_atpase ATPase Activity Assay A1 Seed MDR Cancer Cells A2 Treat with Chemo +/- this compound A1->A2 A3 Incubate 72h A2->A3 A4 Add MTT, Incubate 4h A3->A4 A5 Add DMSO A4->A5 A6 Measure Absorbance A5->A6 B1 Incubate Cells +/- this compound B2 Add Fluorescent Substrate B1->B2 B3 Wash Cells B2->B3 B4 Measure Intracellular Fluorescence B3->B4 C1 Incubate Membrane Vesicles +/- this compound C2 Add ATP C1->C2 C3 Incubate 30 min C2->C3 C4 Measure Inorganic Phosphate (Pi) C3->C4

Caption: Workflow for key experiments to evaluate this compound's effect on MDR.

References

Epertinib in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epertinib (S-222611) is a potent, orally active, and reversible tyrosine kinase inhibitor (TKI) that selectively targets the human epidermal growth factor receptors EGFR (HER1), HER2, and HER4.[1] Overexpression or amplification of HER2 is a key driver in several cancers, most notably in a subset of breast and gastric cancers, leading to uncontrolled cell proliferation and survival. This compound exerts its anti-tumor effects by inhibiting the phosphorylation of these receptors, thereby blocking downstream signaling pathways crucial for tumor growth.[1] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a vital preclinical platform for evaluating the efficacy of targeted therapies like this compound. These models are known to better recapitulate the heterogeneity and molecular characteristics of the original patient tumors compared to traditional cell line-derived xenografts. This document provides detailed application notes and protocols for the use of this compound in PDX models.

Mechanism of Action and Signaling Pathway

This compound targets the kinase domain of EGFR, HER2, and HER4, preventing their autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways inhibited are the PI3K/Akt/mTOR and MAPK/ERK pathways, both of which are critical for cell cycle progression, proliferation, and survival.

Epertinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_outcome Cellular Outcome Ligand Ligand (e.g., EGF, NRG) EGFR EGFR Ligand->EGFR Binds HER2 HER2 PI3K PI3K HER2->PI3K Activation Ras Ras HER2->Ras Activation EGFR->HER2 Dimerization This compound This compound This compound->HER2 This compound->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Growth Growth ERK->Growth

Figure 1: this compound's Inhibition of the HER2/EGFR Signaling Pathway.

Quantitative Data from Preclinical Studies

While specific data from dedicated this compound studies in PDX models is not extensively published in a consolidated format, preclinical studies using xenograft models have demonstrated significant anti-tumor activity.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Cell Line
EGFR1.48N/A
HER27.15N/A
HER42.49N/A
EGFR Phosphorylation4.5NCI-N87
HER2 Phosphorylation1.6NCI-N87

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Preclinical xenograft models have shown that this compound possesses 4- to 6-fold greater anti-tumor potency compared to lapatinib.[1] Further quantitative analysis from specific PDX studies would be beneficial to fully characterize its efficacy across a diverse range of HER2-positive tumor subtypes.

Experimental Protocols

The following protocols provide a framework for conducting preclinical efficacy studies of this compound in PDX models.

Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the necessary steps for implanting patient tumor tissue into immunodeficient mice.

Materials:

  • Fresh patient tumor tissue, collected under sterile conditions

  • Immunodeficient mice (e.g., NOD-scid, NSG)

  • Surgical toolkit (scalpels, forceps, scissors)

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Anesthetics

  • Analgesics

  • Animal housing under sterile conditions

Procedure:

  • Tumor Tissue Preparation:

    • Immediately place the fresh tumor tissue in sterile PBS on ice.

    • In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 2-3 mm³).

    • (Optional) Mix the tumor fragments with Matrigel to support initial engraftment.

  • Surgical Implantation:

    • Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

    • Make a small incision in the skin on the flank of the mouse.

    • Create a subcutaneous pocket using blunt dissection.

    • Implant a single tumor fragment into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Post-Operative Care:

    • Administer analgesics as per IACUC guidelines.

    • Monitor the mice regularly for signs of distress, infection, and tumor growth.

  • Tumor Growth Monitoring:

    • Once tumors become palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Passage the tumors to subsequent generations of mice when they reach a predetermined size (e.g., 1000-1500 mm³) to expand the model.

PDX_Establishment_Workflow PatientTumor Patient Tumor Tissue Collection Preparation Tumor Tissue Preparation (Mincing) PatientTumor->Preparation Implantation Subcutaneous Implantation in Mouse Preparation->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Passaging Tumor Passaging to Expand Model Monitoring->Passaging Passaging->Implantation Re-implantation

Figure 2: Workflow for the Establishment of PDX Models.
This compound Administration and Efficacy Assessment in PDX Models

This protocol details the procedure for treating tumor-bearing mice with this compound and evaluating its anti-tumor efficacy.

Materials:

  • PDX-bearing mice with established tumors (e.g., 100-200 mm³)

  • This compound (formulated for oral administration)

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Calipers for tumor measurement

  • Data collection and analysis software

Procedure:

  • Study Initiation and Group Assignment:

    • Once tumors reach the desired starting volume, randomize the mice into treatment and control groups (n ≥ 5 mice per group).

    • Record the initial tumor volume and body weight for each mouse.

  • Drug Administration:

    • Prepare the this compound formulation and vehicle control. A common oral dose in preclinical models is in the range of 25-100 mg/kg, administered once daily.[1]

    • Administer this compound or vehicle control to the respective groups via oral gavage.

    • Continue daily administration for the duration of the study (e.g., 21-28 days).

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the mice for any signs of toxicity or adverse effects.

  • Data Analysis and Efficacy Endpoints:

    • Calculate the mean tumor volume for each group at each time point.

    • Determine the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Other endpoints can include the time to tumor progression and objective response rates based on RECIST-like criteria for preclinical models.

  • Terminal Procedures:

    • At the end of the study, euthanize the mice according to IACUC guidelines.

    • Excise the tumors for further analysis, such as western blotting to assess target engagement (e.g., phosphorylation of HER2) or histopathological examination.

Epertinib_Efficacy_Workflow TumorGrowth Established PDX Tumors Randomization Randomization into Treatment & Control Groups TumorGrowth->Randomization Treatment Daily Oral Administration of this compound or Vehicle Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Analysis Data Analysis (TGI) Monitoring->Analysis Terminal Terminal Tumor and Tissue Collection Analysis->Terminal

References

Troubleshooting & Optimization

Troubleshooting Epertinib solubility issues for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the solubility of Epertinib in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound (also known as S-22611) is a potent, orally active, and reversible small molecule inhibitor that selectively targets the tyrosine kinase activity of Epidermal Growth Factor Receptor (EGFR), HER2, and HER4.[1][2][3] It is investigated for its anti-tumor activity in cancers that overexpress these receptors.[1][4]

Q2: What is the difference between this compound and this compound hydrochloride? A2: this compound is the free base form of the molecule (CAS: 908305-13-5), while this compound hydrochloride is the salt form (CAS: 2071195-74-7).[4] Salt forms of hydrophobic compounds, like this compound hydrochloride, are generally used to improve aqueous solubility and stability, which can be advantageous for in vitro experiments.[1][5]

Q3: What is the primary solvent for dissolving this compound? A3: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is standard practice to first prepare a high-concentration stock solution in 100% DMSO before making further dilutions in aqueous media or buffers.[6][7]

Q4: How should I prepare a stock solution of this compound? A4: To prepare a stock solution, dissolve this compound powder in 100% DMSO to a final concentration of 10-20 mM. Ensure complete dissolution by vortexing. For a detailed step-by-step guide, refer to the Experimental Protocols section below.

Q5: How should this compound stock solutions be stored? A5: Store this compound stock solutions in small aliquots at -20°C for long-term storage (months to years) to prevent repeated freeze-thaw cycles. For short-term storage (days to weeks), 4°C is acceptable.[4] The product should be kept dry and protected from light.[4]

Q6: What signaling pathways does this compound inhibit? A6: this compound primarily inhibits the EGFR, HER2, and HER4 signaling pathways.[8] By blocking the tyrosine kinase activity of these receptors, it prevents their autophosphorylation, which in turn inhibits downstream cascades like the RAS/MAPK and PI3K/AKT pathways that are crucial for cell proliferation, survival, and differentiation.[9][10]

Troubleshooting Guide

Problem: My this compound precipitated after I added it to the cell culture medium.

Cause: This is the most common issue and is due to the low aqueous solubility of this compound. When a concentrated DMSO stock is diluted into an aqueous environment like cell culture medium, the compound can crash out of solution if its concentration exceeds its solubility limit in the final medium.

Solutions:

  • Verify Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[11] A higher, yet non-toxic, DMSO concentration can help keep the compound in solution. Always determine the maximum DMSO tolerance for your specific cell line by running a vehicle control experiment.[12]

  • Modify Dilution Technique:

    • Always add the this compound stock solution to the cell culture medium, not the other way around.

    • Add the stock solution dropwise into pre-warmed (37°C) medium while gently vortexing or swirling the tube. This facilitates rapid dispersion and minimizes localized high concentrations that can lead to precipitation.

    • Avoid preparing intermediate dilutions in aqueous buffers like PBS, as the salts can decrease solubility.[6] If serial dilutions are needed, perform them in 100% DMSO before the final dilution into the medium.[7]

  • Check this compound Form: If you are using the free base form, consider switching to this compound hydrochloride, as its salt form generally offers enhanced water solubility.[1]

Problem: I am observing high levels of cell death in my vehicle-treated (DMSO only) control group.

Cause: DMSO can be cytotoxic to cells at higher concentrations. The sensitivity to DMSO varies significantly between different cell lines.[12]

Solutions:

  • Perform a DMSO Titration: Before starting your experiments, perform a dose-response experiment with DMSO alone to determine the highest non-toxic concentration for your specific cell line and experiment duration (e.g., 24, 48, 72 hours). Viability should remain high (typically >90%) at the chosen concentration.

  • Reduce Final DMSO Concentration: Ensure your final DMSO concentration in the culture medium does not exceed the predetermined safe limit. A concentration of ≤0.1% is generally considered safe for most cell lines.[11] This may require preparing a more concentrated primary stock solution in DMSO.

Problem: this compound is not showing the expected inhibitory effect on my cells.

Cause: Several factors could lead to a lack of biological activity.

Solutions:

  • Rule out Precipitation: Visually inspect your culture plates under a microscope for any signs of compound precipitation (e.g., small crystals). If precipitation occurred, the effective concentration of this compound in the medium is lower than intended. Refer to the precipitation troubleshooting guide above.

  • Confirm Target Expression: Verify that your cell line expresses the target receptors (EGFR, HER2). Cell lines with low or no expression of these receptors will not respond to this compound.

  • Check Compound Integrity: Ensure the this compound stock solution has been stored correctly at -20°C in aliquots to avoid degradation from light exposure or multiple freeze-thaw cycles.[4]

  • Evaluate Drug Stability in Media: Consider the stability of this compound in your specific cell culture medium over the duration of your experiment. Some compounds can be metabolized by cells or degrade in the complex media environment over time.[13] For long-term experiments (>24h), it may be necessary to replenish the medium with a fresh drug solution, though this can also impact the experiment and should be carefully considered.[14]

Data Presentation

Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound HydrochlorideReference
CAS Number 908305-13-52071195-74-7[4]
Molecular Formula C₃₀H₂₇ClFN₅O₃C₃₀H₂₈Cl₂FN₅O₃[15][16]
Molecular Weight 560.03 g/mol 596.5 g/mol [4][16]
Appearance Solid PowderSolid[3][4]

Table 2: In Vitro Inhibitory Activity of this compound

Target / Cell LineAssay TypeIC₅₀ Value (nM)Reference
EGFR Kinase Assay1.48[1][8]
HER2 Kinase Assay7.15[1][8]
HER4 Kinase Assay2.49[1][8]
NCI-N87 (Gastric)Cell Growth8.3[8]
BT-474 (Breast)Cell Growth9.9[8]
SK-BR-3 (Breast)Cell Growth14.0[8]
MDA-MB-361 (Breast)Cell Growth26.5[1][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Preparation: Work in a sterile biosafety cabinet. Wear appropriate personal protective equipment (PPE).

  • Weighing: Carefully weigh out the required amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution of this compound free base (MW: 560.03 g/mol ), weigh 5.60 mg.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of 100% sterile-filtered DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until all the powder is completely dissolved. Visually inspect to ensure there are no visible particles.

  • Aliquoting & Storage: Dispense the stock solution into small-volume, sterile, light-protected tubes (e.g., amber tubes). Store immediately at -20°C for long-term use.

Protocol 2: Aseptic Dilution of this compound for Cell Culture Treatment

  • Preparation: Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.

  • Thaw Stock: Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and thaw it at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration. For example, to treat 10 mL of medium with a final concentration of 100 nM this compound, you will need 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.01%.

    • Calculation: V1 = (C2 * V2) / C1 = (100 nM * 10 mL) / 10 mM = 1 µL

  • Final Dilution: In a sterile tube, add the pre-warmed 10 mL of medium. While gently vortexing the medium, add the calculated 1 µL of this compound stock solution dropwise.

  • Application: Immediately remove the old medium from your cells and replace it with the freshly prepared this compound-containing medium.

Mandatory Visualizations

Epertinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGFR EGFR/HER2 PI3K PI3K EGFR->PI3K 2. Autophosphorylation (Tyrosine Kinase Activity) RAS RAS EGFR->RAS Ligand Growth Factor (EGF) Ligand->EGFR 1. Ligand Binding & Dimerization AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR INHIBITS

Caption: this compound inhibits EGFR/HER2 autophosphorylation, blocking downstream signaling.

Epertinib_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution for Cell Treatment A Weigh this compound Powder B Add 100% DMSO A->B C Vortex until Fully Dissolved B->C D Aliquot into Sterile Tubes C->D E Store at -20°C D->E F Thaw Stock Aliquots E->F For Experiment G Add Stock to Pre-warmed Media (while vortexing) F->G H Apply to Cells Immediately G->H Troubleshooting_Precipitation Start Precipitate Observed in Cell Culture Medium? CheckDMSO Is final DMSO concentration < 0.1%? Start->CheckDMSO Yes NoProblem No Precipitation Observed Start->NoProblem No CheckTechnique Was stock added slowly to pre-warmed, swirling medium? CheckDMSO->CheckTechnique No Sol_IncreaseDMSO Solution: Increase final DMSO to a safe level (e.g., 0.25-0.5%) and re-test. CheckDMSO->Sol_IncreaseDMSO Yes ConsiderSalt Are you using the free base form? CheckTechnique->ConsiderSalt Yes Sol_ImproveTechnique Solution: Improve dilution technique. Add stock to pre-warmed media. CheckTechnique->Sol_ImproveTechnique No Sol_SwitchToSalt Solution: Consider using this compound HCl for better solubility. ConsiderSalt->Sol_SwitchToSalt Yes End Problem Likely Resolved ConsiderSalt->End No Sol_IncreaseDMSO->End Sol_ImproveTechnique->End Sol_SwitchToSalt->End

References

Addressing batch-to-batch variability of Epertinib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address potential questions and challenges encountered during the experimental use of Epertinib. The following troubleshooting guides and FAQs will help you address potential batch-to-batch variability and other common issues.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results between different lots of this compound in our cell-based assays. What could be the cause?

A1: Inconsistent results between different lots of a small molecule inhibitor like this compound can stem from several factors. This is often referred to as batch-to-batch variability. The primary causes can be categorized as follows:

  • Purity and Impurity Profile: The overall purity of each batch may differ, or more importantly, the profile of impurities could be distinct. Even minor impurities can have off-target effects or interfere with the primary mechanism of action.[1][2]

  • Polymorphism: The crystalline form of the this compound solid may vary between batches. Different polymorphs can have different solubility and dissolution rates, which would affect the effective concentration in your experiments.

  • Degradation: Improper storage or handling could lead to degradation of the compound.

  • Assay System Variability: It is also crucial to rule out variability in the experimental system itself, such as cell line passage number, reagent stability, and instrument performance.

Q2: What are the known signaling pathways affected by this compound?

A2: this compound is a potent, reversible, and selective tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4).[3][4] By inhibiting the autophosphorylation of these receptors, this compound blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The two major signaling cascades affected are:

  • RAS/RAF/MAPK Pathway: This pathway is critical for cell proliferation.[5][6]

  • PI3K/AKT Pathway: This pathway is a major regulator of cell survival and apoptosis.[5][6][7]

A simplified diagram of this signaling pathway is provided below.

Epertinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_HER2 EGFR/HER2 Dimer P_EGFR_HER2 Phosphorylated EGFR/HER2 This compound This compound This compound->P_EGFR_HER2 Inhibits ATP ATP ATP->P_EGFR_HER2 Activates RAS RAS P_EGFR_HER2->RAS PI3K PI3K P_EGFR_HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Gene Transcription (Proliferation, Survival) MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound's mechanism of action on the EGFR/HER2 signaling pathway.

Troubleshooting Guides

Issue: Inconsistent IC50 values between this compound batches.

This guide provides a systematic approach to troubleshooting variability in the half-maximal inhibitory concentration (IC50) of this compound observed in your experiments.

Troubleshooting_Workflow start Start: Inconsistent IC50 Observed confirm_assay Confirm Assay Consistency (Controls, Reagents, Cells) start->confirm_assay characterize_batches Characterize this compound Batches confirm_assay->characterize_batches compare_data Compare Analytical Data (Purity, Impurities, Solubility) characterize_batches->compare_data purity_issue Purity/Impurity Differences Identified compare_data->purity_issue Purity/Impurity Mismatch solubility_issue Solubility Differences Identified compare_data->solubility_issue Solubility Mismatch no_diff No Significant Differences Found compare_data->no_diff Data Match contact_supplier Contact Supplier for Batch Details purity_issue->contact_supplier solubility_issue->contact_supplier re_evaluate_assay Re-evaluate Assay Parameters no_diff->re_evaluate_assay end End: Root Cause Identified re_evaluate_assay->end contact_supplier->end

Caption: Workflow for troubleshooting inconsistent this compound IC50 values.

Logical_Relationships cause Potential Causes Different Impurity Profile Lower Purity Polymorphism Degradation effect Observed Effect Increased/Decreased IC50 Altered Cell Morphology Inconsistent Results cause:f1->effect:f1 cause:f2->effect:f1 cause:f3->effect:f1 cause:f4->effect:f1 cause:f1->effect:f2 cause:f2->effect:f3 solution Solutions HPLC/LC-MS Analysis Solubility Testing NMR Spectroscopy Contact Supplier effect:f1->solution:f1 effect:f1->solution:f2 effect:f2->solution:f3 effect:f3->solution:f4

Caption: Logical relationships between causes, effects, and solutions for batch variability.

Data on Potential this compound Variability

While specific batch-to-batch data for this compound is not publicly available, the following tables summarize potential impurities that could arise during synthesis (based on similar kinase inhibitors) and key analytical parameters for quality control.

Table 1: Potential Process-Related Impurities

Impurity TypePotential SourcePossible Impact on Activity
Isomeric ImpuritiesIncomplete reaction or side reactions during synthesis.[2]May have different or no biological activity, leading to a lower apparent potency.
Unreacted IntermediatesIncomplete synthetic steps.[1]Can interfere with the assay or have off-target effects.
Degradation ProductsImproper storage (e.g., exposure to light, high temperatures, or humidity).Reduced concentration of the active compound.
Residual SolventsCarryover from the manufacturing process.Can be cytotoxic and interfere with experimental results.

Table 2: Recommended Analytical QC Parameters

ParameterMethodAcceptance CriteriaPurpose
Identity 1H-NMR, LC-MSSpectrum conforms to reference standard.Confirms the chemical structure.
Purity (Area %) HPLC-UV≥ 98%Quantifies the amount of this compound relative to impurities.
Specific Impurities HPLC-UV or LC-MSIndividual impurities ≤ 0.15%Controls known and unknown impurities.[2]
Solubility Visual or UV-VisClear solution at specified concentration.Ensures consistent dosing in aqueous-based assays.
Residual Solvents GC-HSAs per ICH guidelines.Ensures solvents are below toxic levels.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound batches.

1. Objective: To determine the purity of this compound and quantify impurities by HPLC with UV detection.

2. Materials:

  • This compound (reference standard and test batches)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • HPLC system with UV detector

  • Analytical column (e.g., C18, 250 x 4.6 mm, 5 µm)

3. Method:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Degas both mobile phases before use.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of the this compound reference standard at 1 mg/mL in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the reference standard and each test batch at approximately 0.1 mg/mL by diluting the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm (or wavelength of maximum absorbance for this compound)

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the this compound peak relative to the total peak area to determine purity.

    • Compare the impurity profiles of different batches.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol provides a general method for identifying potential impurities in this compound batches.

1. Objective: To identify the mass of potential impurities in this compound samples to aid in their structural elucidation.

2. Materials:

  • Same as Protocol 1, with the addition of an LC-MS system (e.g., Q-TOF or Orbitrap).

3. Method:

  • Sample Preparation and LC Conditions:

    • Follow the sample preparation and LC conditions as described in Protocol 1. The use of a volatile mobile phase modifier like formic acid is essential for MS compatibility.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: 100 - 1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Acquire data in full scan mode. For further structural information, fragmentation data (MS/MS) can be acquired for the main this compound peak and any observed impurity peaks.

  • Data Analysis:

    • Extract the mass spectra for the main peak and any impurity peaks.

    • Determine the accurate mass of the parent ions.

    • Propose potential elemental compositions and structures for the impurities based on their mass and knowledge of the this compound synthesis pathway.

Disclaimer: These protocols are intended as a general guide. Specific parameters may need to be optimized for the equipment and reagents used in your laboratory.

References

Minimizing off-target kinase inhibition of Epertinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target kinase inhibition of Epertinib.

Frequently Asked Questions (FAQs)

Q1: What are the primary kinase targets of this compound?

This compound is a potent, orally active, and reversible tyrosine kinase inhibitor that selectively targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4).[1][2][3] Preclinical studies have shown that this compound inhibits both EGFR and HER2 with IC50 values below 10 nmol/L.[1][2]

Q2: What is known about the off-target kinase profile of this compound?

Q3: What are the potential consequences of off-target kinase inhibition in my experiments?

Q4: How can I experimentally determine the off-target effects of this compound in my specific model system?

To assess the off-target profile of this compound in your experimental setup, you can perform a kinase selectivity profiling experiment. This typically involves screening this compound against a large panel of purified kinases (kinome scan) to determine its inhibitory activity (IC50 values) against a wide range of potential targets. Several commercial services offer such profiling. Alternatively, cell-based assays can assess target engagement and downstream signaling in a more physiological context.

Troubleshooting Guides

Issue 1: I'm observing a cellular phenotype that is not consistent with the known functions of EGFR, HER2, or HER4 signaling.

This could be due to an off-target effect of this compound. Here's a troubleshooting workflow:

Step 1: Confirm On-Target Inhibition

  • Verify that this compound is inhibiting the phosphorylation of its primary targets (EGFR, HER2, and HER4) in your cells at the concentration you are using. A western blot for phosphorylated EGFR, HER2, and HER4 is a standard method.

Step 2: Titrate this compound Concentration

  • Determine the minimal concentration of this compound required to inhibit its primary targets. Using the lowest effective concentration will minimize the likelihood of engaging off-target kinases, which are typically inhibited at higher concentrations.

Step 3: Use a Structurally Unrelated Inhibitor

  • Treat your cells with a different, structurally unrelated inhibitor that also targets EGFR and HER2 (e.g., Lapatinib). If the unexpected phenotype persists with a different inhibitor, it is more likely to be an on-target effect. If the phenotype is unique to this compound, it is more likely an off-target effect.

Step 4: Rescue Experiment

  • If you suspect a specific off-target kinase is being inhibited, you can try to "rescue" the phenotype by overexpressing a drug-resistant mutant of that kinase or by activating its downstream pathway through other means.

Issue 2: How do I design an experiment to profile the kinase selectivity of this compound?

Here is a general workflow for kinase selectivity profiling:

Methodology: Biochemical Kinase Assay

A common method for assessing kinase inhibitor selectivity is a biochemical assay that measures the ability of the inhibitor to block the phosphorylation of a substrate by a purified kinase.

Experimental Protocol: Radiometric Kinase Assay (Example)

  • Prepare Kinase Reactions: In a 96-well plate, prepare a reaction mix containing the purified kinase of interest, a suitable substrate peptide, and radiolabeled ATP ([γ-³²P]ATP).

  • Add Inhibitor: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a known inhibitor for that kinase as a positive control.

  • Incubate: Allow the kinase reaction to proceed for a specified time at the optimal temperature for the enzyme.

  • Stop Reaction and Capture Substrate: Stop the reaction and spot the mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the unincorporated [γ-³²P]ATP will be washed away.

  • Quantify Phosphorylation: Measure the amount of radioactivity on the membrane using a scintillation counter.

  • Calculate IC50: Plot the percentage of kinase inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

This process is then repeated for a large panel of kinases to generate a selectivity profile.

Quantitative Data

Table 1: On-Target Inhibitory Activity of this compound

TargetIC50 (nmol/L)Cell LineAssay Type
EGFR< 10N/ABiochemical
HER2< 10N/ABiochemical
pEGFR4.5NCI-N87Cellular
pHER21.6NCI-N87Cellular

Data from preclinical studies.[1][2]

Table 2: Selectivity Profile of Lapatinib (a comparator EGFR/HER2 inhibitor)

KinaseIC50 (nM)Fold-Selectivity vs. HER2
EGFR10.8~1.2x
HER29.21x
ErbB4 (HER4)367~40x
c-Src>10,000>1087x
c-Raf>10,000>1087x
MEK>10,000>1087x
ERK>10,000>1087x
CDK1>10,000>1087x
CDK2>10,000>1087x
p38>10,000>1087x
Tie-2>10,000>1087x
VEGFR2>10,000>1087x

This data for Lapatinib illustrates the principle of high selectivity for primary targets over a panel of other kinases.[4]

Visualizations

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling EGFR EGFR Ras Ras EGFR->Ras HER2 HER2 PI3K PI3K HER2->PI3K HER4 HER4 HER4->PI3K This compound This compound This compound->EGFR This compound->HER2 This compound->HER4 Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation ERK->Proliferation

Caption: Simplified EGFR/HER2/HER4 signaling pathway and the inhibitory action of this compound.

Kinase_Selectivity_Workflow cluster_biochemical Biochemical Assay cluster_cell_based Cell-Based Assay cluster_analysis Data Analysis A1 Prepare Kinase Panel (Purified Kinases) A2 Incubate with this compound (Concentration Gradient) A1->A2 A3 Measure Kinase Activity (e.g., Radiometric Assay) A2->A3 A4 Calculate IC50 Values A3->A4 C1 Generate Kinome Selectivity Profile A4->C1 B1 Treat Cells with This compound B2 Lyse Cells and Analyze Phospho-Proteome B1->B2 B3 Assess Target Engagement (e.g., NanoBRET) B1->B3 B2->C1 B3->C1 C2 Identify Potential Off-Targets C1->C2

Caption: Experimental workflow for determining the kinase selectivity profile of this compound.

Troubleshooting_Logic Start Unexpected Phenotype Observed Q1 Is on-target inhibition confirmed? Start->Q1 Action1 Confirm target inhibition (e.g., Western Blot for pEGFR/pHER2) Q1->Action1 No Q2 Does phenotype persist with lower this compound dose? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q1 Conclusion1 Likely an on-target effect. Q2->Conclusion1 Yes Q3 Does a structurally different EGFR/HER2 inhibitor cause the same phenotype? Q2->Q3 No A2_Yes Yes A2_No No Conclusion2 Likely an off-target effect. Q3->Conclusion1 Yes Q3->Conclusion2 No A3_Yes Yes A3_No No

Caption: A logical workflow for troubleshooting unexpected phenotypes when using this compound.

References

Technical Support Center: Overcoming Acquired Resistance to Epertinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Epertinib in cell lines. The information is tailored for scientists and drug development professionals to diagnose and overcome resistance in their experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally active, and reversible tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. By inhibiting the phosphorylation of these receptors, this compound blocks downstream signaling pathways involved in cell proliferation and survival, thereby exerting its anti-tumor effects.

Q2: My cancer cell line, initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance to HER2/EGFR inhibitors like this compound?

Acquired resistance to HER2 and EGFR inhibitors is a common challenge. While specific mechanisms for this compound are still under investigation, resistance to this class of drugs typically arises from:

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blockade of EGFR/HER2. The most common bypass pathways include:

    • PI3K/Akt/mTOR Pathway: Activating mutations in PIK3CA or loss of the tumor suppressor PTEN can lead to constitutive activation of this pro-survival pathway, rendering the cells less dependent on EGFR/HER2 signaling.

    • MET Amplification: Overexpression or amplification of the MET receptor tyrosine kinase can drive downstream signaling independently of EGFR/HER2.

    • IGF-1R and other Receptor Tyrosine Kinases (RTKs): Upregulation of other RTKs can also provide alternative growth signals.

  • Alterations in the Drug Target:

    • HER2/EGFR Kinase Domain Mutations: Secondary mutations in the kinase domain of HER2 or EGFR can prevent this compound from binding effectively.

  • Upregulation of Other HER Family Members: Increased expression of other HER family receptors can lead to the formation of heterodimers that signal despite the presence of this compound.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy. Notably, this compound has been shown to counteract this mechanism for other chemotherapeutic agents.

Q3: How can I determine the specific mechanism of resistance in my this compound-resistant cell line?

A multi-step approach is recommended:

  • Sequence the Kinase Domains: Analyze the DNA sequence of the EGFR and HER2 kinase domains in your resistant cells to check for secondary mutations.

  • Assess Bypass Pathway Activation: Use techniques like Western blotting to examine the phosphorylation status of key proteins in the PI3K/Akt/mTOR and MAPK pathways. Increased phosphorylation of Akt, mTOR, or ERK in resistant cells compared to parental cells suggests the activation of these pathways.

  • Investigate MET Amplification: Use Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) to determine if the MET gene is amplified in your resistant cell line.

  • Profile Receptor Tyrosine Kinase (RTK) Expression: A phospho-RTK array can provide a broader view of which alternative RTKs may be activated in the resistant cells.

  • Evaluate Drug Efflux Pump Expression: Use qPCR or Western blotting to measure the expression levels of ABCB1 and ABCG2.

Troubleshooting Guides

Problem 1: Decreased sensitivity to this compound in our cell line over time.

Possible Cause: Development of acquired resistance.

Troubleshooting Steps:

  • Confirm Resistance:

    • Experiment: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) comparing the IC50 value of this compound in your suspected resistant cell line to the parental (sensitive) cell line.

    • Expected Outcome: A significant increase in the IC50 value for the resistant cell line confirms the development of resistance.

  • Investigate Bypass Pathways:

    • Experiment: Conduct a Western blot analysis to compare the phosphorylation levels of key signaling proteins (p-Akt, p-mTOR, p-ERK) between the parental and resistant cell lines, both at baseline and after this compound treatment.

    • Expected Outcome: Persistently high levels of phosphorylation of these proteins in the resistant line, even with this compound treatment, would indicate bypass pathway activation.

  • Assess for MET Amplification:

    • Experiment: Perform FISH using a probe for the MET gene on both parental and resistant cell lines.

    • Expected Outcome: An increased MET gene copy number in the resistant cells would confirm MET amplification as a resistance mechanism.

Problem 2: Our this compound-resistant cell line shows activation of the PI3K/Akt pathway. How can we overcome this?

Possible Cause: The resistant cells are relying on the PI3K/Akt pathway for survival.

Solution: Combination Therapy

  • Strategy: Combine this compound with a PI3K or Akt inhibitor. This dual-blockade approach targets both the primary oncogenic driver (HER2/EGFR) and the escape pathway.

  • Experimental Workflow:

    • Select a PI3K/Akt Inhibitor: Choose a well-characterized inhibitor such as Alpelisib (a PI3Kα inhibitor) or Capivasertib (an Akt inhibitor).

    • Determine IC50 of Single Agents: Establish the IC50 for both this compound and the chosen PI3K/Akt inhibitor individually in your resistant cell line.

    • Perform Combination Studies: Treat the resistant cells with a matrix of concentrations of both drugs.

    • Analyze Synergy: Use a cell viability assay and calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.

Quantitative Data from Combination Studies (Hypothetical Example)

Treatment GroupThis compound (nM)PI3K Inhibitor (nM)Cell Viability (%)Combination Index (CI)
Control00100-
This compound alone100085-
PI3K Inhibitor alone50080-
Combination10050400.7 (Synergistic)
Problem 3: Our this compound-resistant cell line shows MET amplification. What is the strategy to re-sensitize these cells?

Possible Cause: MET signaling is driving cell proliferation and survival, bypassing the need for EGFR/HER2 signaling.

Solution: Combination Therapy with a MET Inhibitor

  • Strategy: Combine this compound with a MET inhibitor (e.g., Crizotinib, Capmatinib).

  • Experimental Workflow:

    • Select a MET Inhibitor: Choose a clinically relevant and well-validated MET inhibitor.

    • Confirm MET Activation: Before starting combination studies, confirm that the amplified MET is active by checking for its phosphorylation (p-MET) via Western blot.

    • Combination Viability Assays: Similar to the PI3K inhibitor combination, perform cell viability assays with a concentration matrix of this compound and the MET inhibitor.

    • Assess Synergy: Calculate the Combination Index to determine if the combination is synergistic, additive, or antagonistic.

Experimental Protocols

**Protocol 1: Generation of this compound-Resistant Cell

Epertinib experimental controls and validation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Epertinib. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

General

  • What is this compound? this compound (S-222611) is an orally active, potent, and reversible small molecule inhibitor of the tyrosine kinases associated with the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4).[1][2][3] It has shown antitumor activity in various cancer cell lines and xenograft models, particularly those expressing EGFR and/or HER2.[1]

  • What is the mechanism of action of this compound? this compound competitively binds to the ATP-binding pocket of the EGFR, HER2, and HER4 kinase domains, inhibiting their phosphorylation and subsequent activation of downstream signaling pathways.[1][3] This blockade of signaling can lead to cell cycle arrest and apoptosis in cancer cells dependent on these pathways for growth and survival. This compound has also been shown to counteract multidrug resistance by inhibiting the drug efflux function of ABCB1 and ABCG2 transporters.[4]

In Vitro Assays

  • Which cell lines are sensitive to this compound? A range of cancer cell lines expressing EGFR and/or HER2 have demonstrated sensitivity to this compound. The half-maximal inhibitory concentration (IC50) values for cell proliferation are summarized in the table below.

    Cell LineCancer TypeIC50 (nM)
    NCI-N87Stomach8.3 ± 2.6
    BT-474Breast9.9 ± 0.8
    SK-BR-3Breast14.0 ± 3.6
    MDA-MB-453Breast48.6 ± 3.1
    MDA-MB-175VIIBreast21.6 ± 4.3
    HT115Colon53.3 ± 8.6
    Calu-3Lung241.5 ± 29.2
    Data from MedChemExpress.[1]
  • How can I assess the effect of this compound on target phosphorylation? Western blotting is the recommended method to assess the phosphorylation status of EGFR, HER2, and downstream signaling proteins like AKT and ERK. A detailed protocol is provided in the "Experimental Protocols" section.

In Vivo Assays

  • What is a recommended starting dose for this compound in mouse xenograft models? Published studies have used oral doses ranging from 50 mg/kg to 100 mg/kg, administered once daily.[1] A dose of 50 mg/kg has been shown to significantly reduce brain tumor volume in a breast cancer brain metastasis model.[1]

  • How can I establish a brain metastasis model to test this compound's efficacy? An experimental brain metastasis model can be developed by intraventricular injection of HER2-positive breast cancer cells (e.g., MDA-MB-361-luc-BR2) or EGFR-mutant lung cancer cells (e.g., NCI-H1975-luc) into immunocompromised mice.[2][3]

Troubleshooting Guides

In Vitro Experiments

IssuePossible CauseRecommendation
High variability in cell viability assay results. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency.
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Contamination.Regularly check cell cultures for any signs of contamination.
No inhibition of HER2 phosphorylation observed in Western blot. Insufficient this compound concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
Low endogenous HER2 expression in the cell line.Confirm HER2 expression levels in your cell line using a validated positive control cell line (e.g., SK-BR-3).
Issues with antibody quality.Use a validated phospho-specific antibody and ensure proper storage and handling.
Difficulty generating this compound-resistant cell lines. Sub-lethal drug concentration.Gradually increase the concentration of this compound in a stepwise manner over a prolonged period.
Heterogeneity of the parental cell line.Isolate single-cell clones after initial selection to establish a homogenous resistant population.

In Vivo Experiments

IssuePossible CauseRecommendation
Poor tumor growth in xenograft models. Low number of injected cells.Optimize the number of cells injected per mouse. For MDA-MB-231, a minimum of 3x10^5 cells may be required.[5]
Health status of the mice.Ensure mice are healthy and immunocompromised before tumor cell implantation.
High mortality in brain metastasis models. Injection procedure.Refine the intraventricular injection technique to minimize trauma. The pipette method has been shown to have lower mortality than the needle method.[6]
Inconsistent drug delivery and bioavailability. Improper oral gavage technique.Ensure proper training in oral gavage to minimize stress and ensure accurate dosing.
Formulation of this compound.Use a consistent and well-solubilized formulation for oral administration.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

2. Western Blot for HER2 Phosphorylation

  • Cell Lysis: Plate cells and treat with this compound as described for the cell viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-HER2 (e.g., Tyr1221/1222, Tyr1248) and total HER2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-HER2 signal to the total HER2 signal.

3. In Vivo Xenograft Tumor Model

  • Cell Preparation: Harvest cancer cells (e.g., MDA-MB-361) from culture and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5x10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5x10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Drug Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg) or vehicle control daily by oral gavage.

  • Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 21-28 days) and monitor tumor growth and the body weight of the mice. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).

Visualizations

Epertinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS HER4 HER4 HER4->PI3K This compound This compound This compound->EGFR This compound->HER2 This compound->HER4 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits EGFR, HER2, and HER4 signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Lines Select Cancer Cell Lines (e.g., NCI-N87, MDA-MB-361) Viability_Assay Cell Viability Assay (MTT/MTS) Cell_Lines->Viability_Assay Western_Blot Western Blot (p-HER2, p-EGFR) Viability_Assay->Western_Blot Xenograft Establish Xenograft Model (e.g., flank injection) Western_Blot->Xenograft Treatment This compound Treatment (oral gavage) Xenograft->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Analysis Ex Vivo Analysis (IHC, WB) Tumor_Measurement->Analysis

Caption: A typical experimental workflow for evaluating this compound efficacy.

References

Adjusting Epertinib treatment protocols for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Epertinib in various cell lines. The information is designed to facilitate the adjustment of treatment protocols and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, orally active, and reversible tyrosine kinase inhibitor that selectively targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4). By inhibiting the phosphorylation of these receptors, this compound blocks downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.

Q2: In which types of cancer cell lines is this compound expected to be most effective?

A2: this compound is most effective in cancer cell lines that overexpress EGFR and/or HER2. It has demonstrated significant antitumor activity in HER2-positive breast and upper gastrointestinal cancer cell lines.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound hydrochloride, the salt form, generally has better water solubility and stability. For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: Does this compound have any known effects on multidrug resistance?

A4: Yes, this compound has been shown to counteract multidrug resistance in cancer cells. It does so by inhibiting the function of ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2, which are responsible for pumping chemotherapeutic drugs out of cancer cells. This action can restore the sensitivity of resistant cells to cytotoxic drugs.

Q5: Are there any known off-target effects of this compound?

A5: While this compound is a selective inhibitor of EGFR, HER2, and HER4, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. It is advisable to perform control experiments to assess any potential off-target effects in your specific cell line and experimental setup.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no cytotoxic effect observed - Cell line may not express sufficient levels of EGFR or HER2.- this compound concentration is too low.- Incubation time is too short.- Drug degradation.- Confirm EGFR/HER2 expression levels in your cell line using Western blot or flow cytometry.- Perform a dose-response experiment to determine the optimal IC50 value for your cell line.- Increase the incubation time (e.g., 48h, 72h).- Prepare fresh this compound stock solutions and use them promptly.
High variability between replicate wells in cell viability assays - Uneven cell seeding.- Edge effects in the microplate.- Inconsistent drug concentration across wells.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the microplate, or fill them with media without cells.- Mix the drug-containing media thoroughly before adding to the wells.
Unexpected cell morphology changes - Off-target effects of this compound at high concentrations.- Solvent (DMSO) toxicity.- Use the lowest effective concentration of this compound.- Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and include a vehicle control (media with DMSO only).
Difficulty in detecting downstream signaling inhibition by Western blot - Suboptimal antibody for detecting phosphorylated proteins.- Insufficient this compound concentration or treatment time.- Rapid dephosphorylation of target proteins after cell lysis.- Use validated phospho-specific antibodies.- Optimize this compound concentration and treatment duration.- Lyse cells quickly on ice and use phosphatase inhibitors in the lysis buffer.
Drug precipitation in culture medium - this compound hydrochloride has better solubility than the free base.- High drug concentration.- Use this compound hydrochloride if possible.- Prepare stock solutions in 100% DMSO and ensure it is fully dissolved before further dilution in culture medium. Avoid high final concentrations that may exceed solubility limits in aqueous solutions.

Data Presentation

This compound IC50 Values in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines. These values can serve as a starting point for determining the optimal concentration range for your experiments. Note that IC50 values can vary depending on the assay method, incubation time, and specific cell line passage number.

Cell LineCancer TypeIC50 (nM)Incubation TimeReference
NCI-N87Gastric Carcinoma8.3 ± 2.672 h
BT-474Breast Ductal Carcinoma9.9 ± 0.872 h
SK-BR-3Breast Adenocarcinoma14.0 ± 3.672 h
MDA-MB-453Breast Carcinoma48.6 ± 3.172 h
MDA-MB-175VIIBreast Carcinoma21.6 ± 4.372 h
HT115Colon Carcinoma53.3 ± 8.672 h
Calu-3Lung Adenocarcinoma241.5 ± 29.272 h
MDA-MB-361Breast Carcinoma26.5Not Specified

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • Target cancer cell lines

  • Complete culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare a series of this compound dilutions in complete culture medium from a concentrated stock solution in DMSO. A typical concentration range to start with is 0-10 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of EGFR/HER2 Phosphorylation

This protocol is for assessing the inhibitory effect of this compound on EGFR and HER2 phosphorylation.

Materials:

  • Target cancer cell lines

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-HER2, anti-total-HER2)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein (e.g., anti-total-EGFR) or a housekeeping protein (e.g., GAPDH or β-actin).

Visualizations

Epertinib_Signaling_Pathway cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS STAT3 STAT3 EGFR->STAT3 HER2 HER2 HER2->PI3K HER2->RAS HER4 HER4 HER4->PI3K This compound This compound This compound->EGFR Inhibits Phosphorylation This compound->HER2 Inhibits Phosphorylation This compound->HER4 Inhibits Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Survival_Proliferation Promotes STAT3->Cell_Survival_Proliferation Promotes

Caption: this compound inhibits EGFR, HER2, and HER4 signaling pathways.

Experimental_Workflow_IC50 start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_this compound Treat with this compound (Dose-response) incubate_24h->treat_this compound incubate_treatment Incubate (24h, 48h, or 72h) treat_this compound->incubate_treatment mtt_assay Perform MTT Assay incubate_treatment->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Logic start No/Low Cytotoxicity check_expression Check EGFR/HER2 Expression start->check_expression expression_low Expression Low? check_expression->expression_low change_cell_line Consider different cell line expression_low->change_cell_line Yes optimize_protocol Optimize Protocol expression_low->optimize_protocol No increase_conc Increase this compound Concentration optimize_protocol->increase_conc increase_time Increase Incubation Time optimize_protocol->increase_time check_drug Check Drug Viability optimize_protocol->check_drug

Caption: Troubleshooting logic for low this compound efficacy.

Validation & Comparative

Epertinib and Lapatinib in HER2-Positive Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for human epidermal growth factor receptor 2 (HER2)-positive breast cancer, a subtype accounting for 15-20% of all breast cancers, tyrosine kinase inhibitors (TKIs) play a crucial role.[1] This guide provides a detailed comparison of two such inhibitors: Epertinib, an investigational agent, and Lapatinib, an established therapy. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of key studies.

Mechanism of Action: Targeting the HER2 Pathway

Both this compound and Lapatinib are orally active small molecule inhibitors that target the intracellular tyrosine kinase domain of HER2, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[1][2]

This compound is a potent, reversible inhibitor of HER2, as well as the epidermal growth factor receptor (EGFR or HER1) and HER4.[1][3] Preclinical studies have suggested that this compound exhibits more prolonged inhibition of EGFR and HER2 phosphorylation compared to Lapatinib.[3]

Lapatinib is a dual tyrosine kinase inhibitor of both EGFR and HER2.[2][4] By binding to the ATP-binding site of the HER receptor's intracellular domain, Lapatinib inhibits its kinase activity, which in turn blocks signaling through the Ras/Raf/MAPK and PI3K/Akt pathways.[4][5] This inhibition leads to an increase in apoptosis and a decrease in cellular proliferation.[4]

Below is a diagram illustrating the HER2 signaling pathway and the points of inhibition for both this compound and Lapatinib.

HER2 signaling pathway and inhibition by this compound and Lapatinib.

Clinical Performance: Efficacy and Safety

Direct comparative efficacy and safety data from head-to-head clinical trials of this compound versus Lapatinib are not available. The following tables summarize data from separate clinical trials to provide an indirect comparison.

Efficacy in HER2-Positive Metastatic Breast Cancer
Drug CombinationTrial PhasePatient PopulationObjective Response Rate (ORR)Reference
This compound + TrastuzumabPhase I/IIHeavily pre-treated MBC67% (N=9)[1][6]
This compound + Trastuzumab + CapecitabinePhase I/IIHeavily pre-treated MBC56% (N=9)[1][6]
Lapatinib + CapecitabinePhase IIIProgressed on Trastuzumab22%[7]
Lapatinib + TrastuzumabPhase III (EGF104900)Progressed on TrastuzumabNot Reported

MBC: Metastatic Breast Cancer

Safety Profile: Common Adverse Events
Drug CombinationMost Frequent Grade 3/4 Adverse EventOther Common Adverse EventsReference
This compound (in combination)DiarrheaManageable with medical intervention and dose modification[1][6]
Lapatinib + CapecitabineDiarrhea, Palmar-Plantar Erythrodysesthesia (Hand-Foot Syndrome)Nausea, vomiting, fatigue, rash[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the experimental protocols for key studies of this compound and Lapatinib.

This compound Phase I/II Study Protocol

A Phase I/II, open-label, multicenter study was conducted to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound in combination with other anti-cancer agents in patients with HER2-positive metastatic breast cancer who had received prior HER2-directed therapy.[1][6]

  • Patient Population: Eligible patients were adults with histologically or cytologically confirmed HER2-positive metastatic breast cancer, with or without brain metastases, who had progressed on prior HER2-targeted therapies.[1][6]

  • Treatment Arms:

    • Arm A: this compound + Trastuzumab

    • Arm B: this compound + Trastuzumab + Vinorelbine

    • Arm C: this compound + Trastuzumab + Capecitabine[1][6]

  • Dose Escalation: A modified "3+3" dose-escalation design was used to determine the recommended dose of this compound in each combination.[1]

  • Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints included objective response rate.[1][6]

Lapatinib (EGF100151) Phase III Study Protocol

This was a Phase III, randomized, open-label, multicenter study comparing Lapatinib plus capecitabine to capecitabine alone in women with HER2-positive advanced or metastatic breast cancer that had progressed on prior trastuzumab therapy.

  • Patient Population: Patients with HER2-positive, locally advanced or metastatic breast cancer who had progressed after treatment with regimens that included an anthracycline, a taxane, and trastuzumab.[7]

  • Treatment Arms:

    • Arm 1: Lapatinib (1250 mg/day) + Capecitabine (2000 mg/m²/day)

    • Arm 2: Capecitabine alone (2500 mg/m²/day)[7]

  • Endpoints: The primary endpoint was time to progression (TTP). Secondary endpoints included progression-free survival (PFS), overall survival (OS), and overall response rate (ORR).[7]

The workflow of a typical Phase III randomized controlled trial, such as the one for Lapatinib, is illustrated below.

Clinical_Trial_Workflow Start Patient Screening (HER2+ MBC) Eligibility Eligibility Criteria Met? Start->Eligibility Randomization Randomization Eligibility->Randomization Yes OffStudy Off Study Eligibility->OffStudy No ArmA Arm A: This compound/Lapatinib Combination Therapy Randomization->ArmA ArmB Arm B: Control Therapy Randomization->ArmB Treatment Treatment Cycles ArmA->Treatment ArmB->Treatment FollowUp Follow-up & Assessment (e.g., Imaging, AEs) Treatment->FollowUp Progression Disease Progression? FollowUp->Progression Continue Continue Treatment Progression->Continue No Progression->OffStudy Yes Continue->Treatment Analysis Data Analysis (Efficacy & Safety) OffStudy->Analysis End Study Conclusion Analysis->End

A generalized workflow for a randomized clinical trial.

Summary and Future Directions

This compound and Lapatinib are both tyrosine kinase inhibitors targeting the HER2 pathway, with this compound also inhibiting HER4. Lapatinib is an established therapeutic option for HER2-positive metastatic breast cancer, with a well-documented efficacy and safety profile from numerous clinical trials. This compound has shown promising anti-tumor activity in early-phase clinical trials, including in heavily pre-treated patients.

A direct comparison of the two agents is challenging due to the different stages of their clinical development and the absence of head-to-head trials. Future Phase III randomized controlled trials directly comparing this compound with established therapies like Lapatinib will be essential to definitively determine its place in the treatment paradigm for HER2-positive breast cancer. Researchers and drug development professionals should monitor the progress of ongoing and future clinical trials of this compound to fully understand its potential benefits and risks relative to the current standards of care.

References

Epertinib: An In Vitro Comparative Analysis Against Other Pan-HER Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of epertinib with other prominent pan-HER inhibitors, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating the preclinical characteristics of these targeted therapies.

Introduction to Pan-HER Inhibition

The human epidermal growth factor receptor (HER) family, comprising EGFR (HER1), HER2, HER3, and HER4, plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of HER signaling is a key driver in the development and progression of various cancers. Pan-HER inhibitors are designed to block the signaling pathways mediated by these receptors, offering a broad-spectrum anti-cancer strategy. This compound is a potent and reversible inhibitor of EGFR, HER2, and HER4.[1] This guide compares the in vitro profile of this compound with other well-established pan-HER inhibitors: lapatinib, neratinib, and afatinib.

Comparative In Vitro Efficacy

The in vitro potency of pan-HER inhibitors is commonly assessed through biochemical assays measuring direct enzyme inhibition and cell-based assays evaluating the inhibition of cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, with lower values indicating higher potency.

Biochemical Inhibition of HER Family Kinases

This table summarizes the IC50 values of this compound and other pan-HER inhibitors against the enzymatic activity of isolated HER family kinases.

InhibitorEGFR (HER1) IC50 (nM)HER2 IC50 (nM)HER4 IC50 (nM)Mechanism of Action
This compound 1.48[2]7.15[2]2.49[2]Reversible
Lapatinib 10.8[3]9.2[3]367[3]Reversible
Neratinib 92[3]59[3]Not ReportedIrreversible
Afatinib 0.5[4]14[4]1[4]Irreversible
Inhibition of Cancer Cell Proliferation

The following table presents the IC50 values of this compound and other pan-HER inhibitors in various cancer cell lines, primarily focusing on HER2-positive breast cancer and other relevant models.

Cell LineCancer TypeThis compound IC50 (nM)Lapatinib IC50 (nM)Neratinib IC50 (nM)Afatinib IC50 (nM)
NCI-N87 Gastric Carcinoma8.3 ± 2.6[2]~10-1000~2-8Not Reported
BT-474 Breast Ductal Carcinoma9.9 ± 0.8[2]~80[3]~8[3]Not Reported
SK-BR-3 Breast Adenocarcinoma14.0 ± 3.6[2]~110[5]~3.4[6]~80.6[5]
MDA-MB-453 Breast Carcinoma48.6 ± 3.1[2]>1000[6]>1000[6]Not Reported
Calu-3 Lung Adenocarcinoma241.5 ± 29.2[2]Not ReportedNot ReportedNot Reported

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used for in vitro evaluation, the following diagrams illustrate the HER signaling pathway and a general experimental workflow for assessing pan-HER inhibitors.

HER_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_downstream Downstream Signaling cluster_cellular_response HER1 EGFR (HER1) PI3K PI3K HER1->PI3K RAS RAS HER1->RAS HER2 HER2 HER2->PI3K HER2->RAS HER3 HER3 HER3->PI3K HER4 HER4 HER4->PI3K This compound This compound This compound->HER1 This compound->HER2 This compound->HER4 Lapatinib Lapatinib Lapatinib->HER1 Lapatinib->HER2 Neratinib Neratinib Neratinib->HER1 Neratinib->HER2 Neratinib->HER4 Afatinib Afatinib Afatinib->HER1 Afatinib->HER2 Afatinib->HER4 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation

Caption: Simplified HER signaling pathway and targets of pan-HER inhibitors.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis start Seed cancer cells in multi-well plates treatment Treat with varying concentrations of pan-HER inhibitors start->treatment incubation Incubate for a defined period (e.g., 72h) treatment->incubation proliferation_assay Cell Proliferation Assay (e.g., MTS, CellTiter-Glo) incubation->proliferation_assay western_blot Western Blot Analysis incubation->western_blot ic50 Calculate IC50 values for cell proliferation proliferation_assay->ic50 protein_expression Analyze phosphorylation of HER receptors and downstream proteins western_blot->protein_expression

Caption: General workflow for in vitro evaluation of pan-HER inhibitors.

Detailed Experimental Protocols

Cell Proliferation/Viability Assay (MTS/CellTiter-Glo)

This protocol outlines a common method for determining the effect of pan-HER inhibitors on cancer cell proliferation.

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]

  • Compound Treatment: Prepare serial dilutions of this compound and other pan-HER inhibitors in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.[7]

  • Incubation: Incubate the plates for a specified period, typically 72 hours, to allow the compounds to exert their effects.[7]

  • Reagent Addition: Add a cell viability reagent, such as MTS (e.g., CellTiter 96 AQueous One Solution) or an ATP-based luminescent reagent (e.g., CellTiter-Glo), to each well according to the manufacturer's instructions.[8]

  • Signal Measurement: After a short incubation with the reagent, measure the absorbance (for MTS) or luminescence (for CellTiter-Glo) using a plate reader.

  • Data Analysis: Convert the raw data to percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.[8]

Western Blot Analysis for HER Pathway Phosphorylation

This protocol is used to assess the inhibitory effect of pan-HER inhibitors on the phosphorylation of HER receptors and their downstream signaling proteins.

  • Cell Lysis: After treating the cells with the inhibitors for a specified time, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.[9]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.[10]

  • SDS-PAGE: Denature the protein samples by boiling them in a sample buffer containing sodium dodecyl sulfate (SDS) and a reducing agent. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[9]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-HER2, total HER2, p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. After further washing, add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels in treated versus untreated cells.

Conclusion

The in vitro data presented in this guide demonstrate that this compound is a potent pan-HER inhibitor with activity against EGFR, HER2, and HER4. Its efficacy in inhibiting the proliferation of various cancer cell lines is comparable to or, in some cases, more potent than other established pan-HER inhibitors. The choice of a specific pan-HER inhibitor for further preclinical or clinical investigation will depend on a variety of factors, including the specific cancer type, the HER mutation status, and the desired pharmacological profile (reversible vs. irreversible inhibition). The provided experimental protocols offer a foundation for researchers to conduct their own in vitro comparative studies.

References

Head-to-Head Comparison: Epertinib vs. Pyrotinib in HER2-Positive Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two tyrosine kinase inhibitors, Epertinib and Pyrotinib, both targeting HER2-positive cancers. The information is curated from preclinical and clinical studies to assist researchers and drug development professionals in evaluating these compounds.

At a Glance: Key Characteristics

FeatureThis compoundPyrotinib
Target Profile EGFR (HER1), HER2, HER4EGFR (HER1), HER2, HER4
Mechanism of Action Reversible InhibitorIrreversible Inhibitor
Developer Shionogi & Co., Ltd.Jiangsu Hengrui Pharmaceuticals Co., Ltd.
Highest R&D Phase Phase 2Approved (in China)

Preclinical Performance: A Quantitative Comparison

The following tables summarize the in vitro and in vivo preclinical data for this compound and Pyrotinib.

Table 1: In Vitro Kinase Inhibition (IC50 values)

This table presents the half-maximal inhibitory concentrations (IC50) of this compound and Pyrotinib against their target kinases. Lower values indicate greater potency.

Target KinaseThis compound IC50 (nM)Pyrotinib IC50 (nM)
EGFR (HER1) 1.48[1][2]13[3]
HER2 7.15[1][2]38[3]
HER4 2.49[1][2]Not explicitly quantified in the provided results, but it is a target.
Table 2: In Vitro Cell Proliferation Inhibition (IC50 values)

This table shows the IC50 values of both drugs against HER2-positive cancer cell lines, indicating their potency in inhibiting cell growth.

Cell LineThis compound IC50 (nM)Pyrotinib IC50 (nM)
NCI-N87 8.3 ± 2.6[1]-
BT-474 9.9 ± 0.8[1]5.1[3]
SK-BR-3 14.0 ± 3.6[1]-
MDA-MB-361 26.5[1]-
SK-OV-3 -43[3]
Table 3: In Vivo Antitumor Efficacy in Xenograft Models

This table summarizes the in vivo efficacy of this compound and Pyrotinib in animal models of HER2-positive cancer.

DrugModelDosingOutcome
This compound NCI-N87 xenograftOrally, once dailyDose-dependent tumor growth inhibition. ED50 of 10.2 mg/kg.
This compound MDA-MB-361 xenograftOrally, once dailyComplete growth inhibition at 50 mg/kg.
Pyrotinib BT-474 xenograft5, 10, 20 mg/kgTumor Growth Inhibition (TGI) of 109%, 157%, and 159% respectively on day 21.[3]
Pyrotinib SK-OV-3 xenograft2.5, 5, 10 mg/kgTGI of 2%, 12%, and 83% respectively on day 21.[3]

Clinical Performance: A Comparative Overview

Direct head-to-head clinical trial data for this compound and Pyrotinib is limited. The following tables present data from separate clinical trials to provide a comparative perspective on their efficacy and safety in patients with HER2-positive metastatic breast cancer (MBC).

Table 4: Clinical Efficacy in HER2-Positive Metastatic Breast Cancer
Drug RegimenTrial PhasePatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
This compound + Trastuzumab Phase I/IIHeavily pre-treated HER2+ MBC67% (N=9)[4][5]Not Reported
This compound + Trastuzumab + Capecitabine Phase I/IIHeavily pre-treated HER2+ MBC56% (N=9)[4][5]Not Reported
Pyrotinib Monotherapy Phase IHER2+ MBC50.0% (18 of 36)[6]35.4 weeks[6]
Pyrotinib + Capecitabine Phase III (PHOEBE)Previously treated HER2+ MBC67.2%12.5 months[7]
Lapatinib + Capecitabine (Comparator) Phase III (PHOEBE)Previously treated HER2+ MBC51.5%6.8 months[7]
Table 5: Common Adverse Events (Any Grade)
Adverse EventThis compound (in combination therapies)Pyrotinib
Diarrhea Most frequent Grade 3/4 AE[4][5]87.6%[7]
Vomiting -31.9%[7]
Palmar-plantar erythrodysesthesia -26.6%[7]
Nausea -18.6%[7]
Mucositis oral -17.7%[7]

Signaling Pathway and Experimental Workflows

Mechanism of Action: Inhibition of the HER Signaling Pathway

Both this compound and Pyrotinib exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR (HER1), HER2, and HER4. This blockade disrupts downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, which are crucial for cell proliferation, survival, and differentiation. Pyrotinib, as an irreversible inhibitor, forms a covalent bond with the kinase domain, leading to a more sustained inhibition compared to the reversible binding of this compound.

HER_Signaling_Pathway Ligand Ligand (e.g., EGF, NRG) EGFR EGFR (HER1) ErbB1 Ligand->EGFR HER4 HER4 ErbB4 Ligand->HER4 Dimerization Receptor Dimerization EGFR->Dimerization HER2 HER2 ErbB2 HER2->Dimerization HER4->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K RAS RAS Autophosphorylation->RAS This compound This compound (Reversible) This compound->Autophosphorylation Pyrotinib Pyrotinib (Irreversible) Pyrotinib->Autophosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER signaling pathway and points of inhibition by this compound and Pyrotinib.

Experimental Workflow: In Vitro Kinase Inhibition Assay

This diagram outlines a typical workflow for determining the IC50 values of kinase inhibitors like this compound and Pyrotinib.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase (HER2) - Substrate (e.g., Poly(Glu, Tyr)) - ATP - Test Compound (this compound/Pyrotinib) start->prep_reagents incubation Incubate Kinase with Test Compound prep_reagents->incubation initiate_reaction Initiate Reaction (Add Substrate/ATP) incubation->initiate_reaction stop_reaction Stop Reaction initiate_reaction->stop_reaction detection Detect Phosphorylation (e.g., ADP-Glo, Radioactivity) stop_reaction->detection data_analysis Data Analysis: - Plot dose-response curve - Calculate IC50 detection->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Experimental Workflow: Cell Proliferation (MTT) Assay

This diagram illustrates the steps involved in an MTT assay to assess the effect of this compound or Pyrotinib on cancer cell proliferation.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells add_compound Add varying concentrations of this compound or Pyrotinib seed_cells->add_compound incubate_cells Incubate for 72 hours add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data and Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for a cell proliferation (MTT) assay.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay
  • Objective: To determine the concentration of this compound or Pyrotinib required to inhibit 50% of the activity of a target kinase (IC50).

  • Materials:

    • Recombinant human EGFR, HER2, and HER4 kinases.

    • Kinase-specific substrate (e.g., Poly(Glu, Tyr) for HER2).

    • Adenosine triphosphate (ATP), often radiolabeled ([γ-32P]ATP) or used in a system that detects ADP production (e.g., ADP-Glo™ Kinase Assay).

    • Assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

    • This compound and Pyrotinib dissolved in a suitable solvent (e.g., DMSO).

    • 96-well or 384-well plates.

    • Detection reagents and instrument (e.g., scintillation counter, luminometer).

  • Procedure:

    • A dilution series of the test compound (this compound or Pyrotinib) is prepared.

    • The kinase, assay buffer, and the test compound at various concentrations are added to the wells of the assay plate and incubated for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • The kinase reaction is initiated by adding a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).

    • The reaction is terminated, for example, by adding a stop solution or by spotting the reaction mixture onto a filter membrane.

    • The amount of substrate phosphorylation is quantified. For radiolabeled assays, this involves measuring the incorporated radioactivity. For ADP-Glo™ assays, luminescence is measured, which is proportional to the amount of ADP produced.

    • The percentage of kinase inhibition for each compound concentration is calculated relative to a control with no inhibitor.

    • The IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay
  • Objective: To measure the cytotoxic or cytostatic effects of this compound and Pyrotinib on cancer cell lines and determine their IC50 values.

  • Materials:

    • HER2-positive cancer cell lines (e.g., BT-474, SK-BR-3, NCI-N87).

    • Complete cell culture medium.

    • This compound and Pyrotinib.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cell culture medium is replaced with fresh medium containing serial dilutions of this compound or Pyrotinib. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.

    • The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

    • After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • The medium containing MTT is removed, and the formazan crystals are dissolved by adding a solubilizing agent to each well.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated for each drug concentration relative to the vehicle-treated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study
  • Objective: To evaluate the antitumor efficacy of this compound and Pyrotinib in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice).

    • HER2-positive cancer cell line (e.g., NCI-N87, BT-474).

    • This compound and Pyrotinib formulated for oral administration.

    • Vehicle control.

    • Calipers for tumor measurement.

  • Procedure:

    • A suspension of cancer cells is injected subcutaneously or orthotopically (into the mammary fat pad for breast cancer models) into the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • The mice are randomized into treatment and control groups.

    • Treatment is initiated with daily oral administration of this compound, Pyrotinib, or the vehicle control at specified doses.

    • Tumor volume is measured at regular intervals (e.g., twice a week) using calipers. Tumor volume is often calculated using the formula: (Length × Width²) / 2.

    • The body weight of the mice is also monitored as an indicator of general toxicity.

    • The study is continued for a predetermined period or until the tumors in the control group reach a specified size.

    • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

    • The antitumor efficacy is evaluated by comparing the tumor growth rates and final tumor weights between the treatment and control groups. Tumor growth inhibition (TGI) is a common metric calculated.

Clinical Trial Assessment Criteria
  • Tumor Response Evaluation: The Response Evaluation Criteria in Solid Tumors (RECIST 1.1) is a standardized method for assessing tumor response in clinical trials.[8] It defines complete response (CR), partial response (PR), stable disease (SD), and progressive disease (PD) based on changes in the sum of the diameters of target lesions.

  • Adverse Event Reporting: The Common Terminology Criteria for Adverse Events (CTCAE) is used to grade the severity of adverse events experienced by patients in clinical trials.[9] Grades range from 1 (mild) to 5 (death related to adverse event).

References

Epertinib's Impact on Downstream Signaling Pathways: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Epertinib's performance against other HER2-targeted therapies, supported by experimental data. This compound, a potent and reversible inhibitor of EGFR, HER2, and HER4, has demonstrated significant antitumor activity in preclinical and clinical studies, particularly in HER2-positive breast cancer.

This guide delves into the molecular mechanisms of this compound, focusing on its effects on downstream signaling pathways crucial for cancer cell proliferation and survival. Through a detailed examination of experimental data, we compare its efficacy to that of other established tyrosine kinase inhibitors.

Mechanism of Action: Inhibition of EGFR/HER2 Signaling

This compound exerts its therapeutic effect by targeting the tyrosine kinase activity of Epidermal Growth factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Human Epidermal Growth Factor Receptor 4 (HER4).[1] By binding to the ATP-binding site of these receptors, this compound blocks their autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways affected are the PI3K/Akt and MAPK/ERK pathways, both of which are critical for cell growth, survival, and differentiation.

HER2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway Ligand Ligand EGFR EGFR Ligand->EGFR binds HER2 HER2 PI3K PI3K HER2->PI3K activates Ras Ras HER2->Ras activates EGFR->HER2 heterodimerizes PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates p-Akt p-Akt Akt->p-Akt Proliferation_Survival_PI3K Proliferation & Survival p-Akt->Proliferation_Survival_PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p-ERK p-ERK ERK->p-ERK Proliferation_Survival_MAPK Proliferation & Survival p-ERK->Proliferation_Survival_MAPK This compound This compound This compound->HER2 inhibits This compound->EGFR inhibits

Caption: this compound inhibits HER2 and EGFR, blocking downstream PI3K/Akt and MAPK/ERK signaling pathways.

Comparative Efficacy of this compound

Preclinical studies have demonstrated this compound's potent inhibitory activity against EGFR and HER2 phosphorylation and cancer cell proliferation. The following tables summarize the key findings from a study by Tanaka et al. (2014), comparing the efficacy of this compound (S-222611) with Lapatinib.

Table 1: Inhibition of EGFR and HER2 Phosphorylation in NCI-N87 Gastric Cancer Cells

CompoundTargetIC50 (nmol/L)
This compound (S-222611) pEGFR4.5
pHER21.6
Lapatinib pEGFR100<
pHER210.2
Data from Tanaka H, et al. Cancer Sci. 2014.[2][3]

Table 2: In Vitro Cell Growth Inhibitory Activity (IC50 in nmol/L)

Cell LineCancer TypeThis compound (S-222611)Lapatinib
NCI-N87Gastric8.321.2
BT-474Breast9.919.1
SK-BR-3Breast14.044.5
MDA-MB-361Breast26.5Not Reported
A431Epidermoid104.3453.7
Data from Tanaka H, et al. Cancer Sci. 2014.[2][3]

Table 3: In Vivo Antitumor Activity in Xenograft Models (ED50 in mg/kg)

Xenograft ModelCancer TypeThis compound (S-222611)Lapatinib
NCI-N87Gastric10.257.7
BT-474Breast12.348.6
A431Epidermoid19.8>200
Data from Tanaka H, et al. Cancer Sci. 2014.[2][3]

These data indicate that this compound is significantly more potent than Lapatinib in inhibiting EGFR and HER2 phosphorylation, which translates to superior in vitro anti-proliferative activity and in vivo antitumor efficacy in various cancer models.[2][3]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below are the standard protocols for the key assays used to evaluate the efficacy of this compound.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to determine the levels of phosphorylated EGFR, HER2, Akt, and ERK.

Western_Blot_Workflow Cell_Lysate_Prep Cell Lysate Preparation Protein_Quant Protein Quantification (BCA Assay) Cell_Lysate_Prep->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (5% BSA or milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-EGFR, p-HER2, p-Akt, p-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Standard workflow for quantitative Western blot analysis.
  • Cell Lysis: Cancer cells are treated with varying concentrations of this compound or control vehicle for a specified time. Cells are then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR, HER2, Akt (Ser473), and ERK1/2 (Thr202/Tyr204), as well as total EGFR, HER2, Akt, and ERK. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified by densitometry, and the levels of phosphorylated proteins are normalized to the total protein levels.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with a range of concentrations of this compound, Lapatinib, or vehicle control for 72 hours.

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion

The presented data strongly support the potent and selective inhibitory activity of this compound on the EGFR/HER2 signaling axis. Its superior efficacy compared to Lapatinib in preclinical models suggests its potential as a valuable therapeutic agent for HER2-positive cancers. The detailed experimental protocols provided herein serve as a resource for researchers to independently validate and further explore the effects of this compound on downstream signaling pathways. Future studies should focus on a more in-depth quantitative analysis of the PI3K/Akt and MAPK/ERK pathways to fully elucidate the molecular mechanisms underlying this compound's robust antitumor activity.

References

Epertinib in Combination with Capecitabine: A Comparative Analysis Against Monotherapy for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy and safety profiles of epertinib administered in combination with capecitabine versus this compound or capecitabine as monotherapy. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of available clinical trial data, experimental methodologies, and relevant biological pathways.

Mechanism of Action

This compound is an orally active, potent, and reversible tyrosine kinase inhibitor that targets the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4.[1] By inhibiting these receptors, this compound disrupts downstream signaling pathways, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[1]

Capecitabine is an orally administered prodrug of 5-fluorouracil (5-FU), a well-established antimetabolite.[2][3][4][5] It is enzymatically converted to 5-FU preferentially in tumor tissues.[3][4][5] The active metabolites of 5-FU then exert their cytotoxic effects through two primary mechanisms: inhibition of thymidylate synthase, leading to depletion of thymidine triphosphate and subsequent disruption of DNA synthesis, and incorporation into RNA, which interferes with RNA processing and protein synthesis.[2][3][5]

The combination of this compound and capecitabine is hypothesized to provide a synergistic anti-tumor effect. This compound's targeted inhibition of HER2 signaling, a key driver in certain cancers, complements the broad cytotoxic effects of capecitabine.

Signaling and Metabolic Pathways

The following diagrams illustrate the key signaling pathway targeted by this compound and the metabolic activation pathway of capecitabine.

Epertinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Ras Ras HER2->Ras PI3K PI3K HER2->PI3K EGFR EGFR EGFR->Ras EGFR->PI3K This compound This compound This compound->HER2 Inhibits This compound->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: this compound Signaling Pathway Inhibition.

Capecitabine_Metabolic_Pathway cluster_absorption GI Tract / Liver cluster_tumor Tumor Tissue cluster_cytotoxicity Mechanism of Action Capecitabine Capecitabine (Oral Prodrug) DFCR 5'-DFCR Capecitabine->DFCR Carboxylesterase DFUR 5'-DFUR DFCR->DFUR Cytidine Deaminase FU 5-Fluorouracil (5-FU) DFUR->FU Thymidine Phosphorylase (High in Tumors) DNA_Synth_Inhibition Inhibition of Thymidylate Synthase (Disrupts DNA Synthesis) FU->DNA_Synth_Inhibition RNA_Damage Incorporation into RNA (Interferes with RNA function) FU->RNA_Damage

Caption: Capecitabine Metabolic Activation Pathway.

Clinical Efficacy Data

The following tables summarize the clinical efficacy data from studies evaluating this compound in combination with capecitabine, this compound monotherapy, and capecitabine monotherapy. It is important to note that these data are from separate studies and not from a head-to-head clinical trial, which limits direct comparison.

Table 1: Efficacy of this compound + Trastuzumab + Capecitabine in HER2-Positive Metastatic Breast Cancer

EndpointResultStudy Population
Objective Response Rate (ORR) 56%N=9, Heavily pre-treated patients
Recommended this compound Dose 400 mg daily-
Data from a Phase I/II study of this compound plus trastuzumab with or without chemotherapy.[6]

Table 2: Efficacy of this compound Monotherapy in Solid Tumors

EndpointResultStudy Population
ORR (HER2+ Breast Cancer) 19.0%N=21, Heavily pre-treated patients
ORR (HER2+ Upper GI Cancer) 20.0%N=10, Heavily pre-treated patients
Recommended Phase 2 Dose 800 mg daily-
Data from a Phase I dose-escalation and extended Phase Ib study.[7][8]

Table 3: Efficacy of Capecitabine Monotherapy in Advanced/Metastatic Cancer

IndicationObjective Response Rate (ORR)Median Time to Progression (TTP) / Progression-Free Survival (PFS)Median Overall Survival (OS)
Gastric Cancer 34% - 47.37%3.2 months9.5 months
HER2-Normal Breast Cancer 26.1%6.0 - 7.9 months16.4 - 18.6 months
Data compiled from multiple studies on capecitabine monotherapy.

Safety and Tolerability

Table 4: Common Adverse Events (Grade 3/4)

Adverse EventThis compound + Trastuzumab + CapecitabineThis compound MonotherapyCapecitabine Monotherapy
Diarrhea Most frequentMost frequent (generally manageable)Reported
Rash -Reported (Dose-limiting in some)-
Fatigue -Reported (mild)Reported
Nausea -Reported (mild)Reported
Hand-Foot Syndrome --Most frequent (Grade 3 in 9%)
Hyperbilirubinemia --Dose-limiting
Neutropenia Not attributed to this compoundNot reportedLess common than with IV 5-FU
Data compiled from the respective clinical trials. Note that the combination therapy also included trastuzumab, which has its own safety profile.

Experimental Protocols

Phase I/II Study of this compound in Combination Therapy
  • Study Design: A multi-center, open-label, dose-escalation (3+3 design) and expansion cohort study.[1]

  • Patient Population: Patients with HER2-positive metastatic breast cancer who had progressed on prior HER2-directed therapy.[1]

  • Treatment Arms:

    • Arm A: this compound + Trastuzumab

    • Arm B: this compound + Trastuzumab + Vinorelbine

    • Arm C: this compound + Trastuzumab + Capecitabine[1]

  • Dose Escalation: The dose of this compound was escalated to determine the maximum tolerated dose (MTD) and recommended dose for each combination.[1]

  • Endpoints: Primary endpoints were safety and tolerability. Secondary endpoints included pharmacokinetic profile and anti-tumor activity (ORR).[1]

Phase I/Ib Study of this compound Monotherapy
  • Study Design: A dose-escalation study to determine the safety, MTD, pharmacokinetic profile, and efficacy of this compound.[7]

  • Patient Population: Patients with advanced solid tumors expressing EGFR or HER2, and/or with amplified HER2, who were not suitable for standard treatment.[7]

  • Treatment: Daily oral doses of this compound were escalated from 100 mg to 1600 mg.[7] The extended Phase Ib study further assessed the recommended daily dose of 800 mg.[8]

  • Endpoints: Primary endpoints were safety and MTD. Secondary endpoints included pharmacokinetics and anti-tumor activity.[7][8]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a Phase I/II clinical trial investigating a combination therapy like this compound and capecitabine.

Clinical_Trial_Workflow cluster_dose_escalation Phase I: Dose Escalation (3+3 Design) cluster_expansion Phase II: Expansion Cohort Patient_Screening Patient Screening (HER2+, Prior Therapy) Enrollment Enrollment & Consent Patient_Screening->Enrollment Cohort_1 Cohort 1 (this compound Dose X + Capecitabine) Enrollment->Cohort_1 DLT_Assessment_1 DLT Assessment Cohort_1->DLT_Assessment_1 Cohort_2 Cohort 2 (this compound Dose Y + Capecitabine) DLT_Assessment_1->Cohort_2 If no DLTs DLT_Assessment_2 DLT Assessment Cohort_2->DLT_Assessment_2 MTD_Determination Determine MTD & Recommended Phase 2 Dose (RP2D) DLT_Assessment_2->MTD_Determination Expansion_Treatment Treat Patients at RP2D MTD_Determination->Expansion_Treatment Efficacy_Safety_Eval Efficacy & Safety Evaluation (ORR, PFS, Adverse Events) Expansion_Treatment->Efficacy_Safety_Eval Data_Analysis Data Analysis & Reporting Efficacy_Safety_Eval->Data_Analysis

References

Benchmarking Epertinib's Potency Against New HER2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of HER2-targeted therapies is rapidly evolving, with several new agents demonstrating significant clinical activity. This guide provides a comparative analysis of Epertinib, a potent and selective tyrosine kinase inhibitor (TKI), against three other novel HER2 inhibitors: Tucatinib, Trastuzumab deruxtecan, and Zanidatamab. This objective comparison is supported by available preclinical data to aid researchers in their drug development and discovery efforts.

Comparative Potency of HER2 Inhibitors

The following tables summarize the available quantitative data on the potency of this compound and its comparators. It is important to note that direct head-to-head studies are limited, and potency can vary based on the specific cell line and assay conditions.

Table 1: In Vitro Kinase Inhibition

InhibitorTarget(s)IC50 (nM)Notes
This compound EGFR, HER2, HER41.48 (EGFR), 7.15 (HER2), 2.49 (HER4)[1][2]Reversible inhibitor.[1][2]
Tucatinib HER27[3], 8[4]Highly selective for HER2 over EGFR.[3][4]
Trastuzumab deruxtecan HER2Not applicableAntibody-drug conjugate; mechanism is not direct kinase inhibition.
Zanidatamab HER2Not applicableBispecific antibody; mechanism is not direct kinase inhibition.

Table 2: Inhibition of HER2 Phosphorylation in Cells

InhibitorCell LineIC50 (nM)
This compound NCI-N871.6[1]
Tucatinib BT-4747[5]
Trastuzumab deruxtecan Not availableNot available
Zanidatamab Not availableNot available

Table 3: Anti-proliferative Activity in HER2-Positive Cancer Cell Lines

InhibitorCell LineIC50 (nM)
This compound NCI-N878.3
BT-4749.9
SK-BR-314.0
MDA-MB-36126.5[1]
Tucatinib SK-BR-326[6]
BT-47433[5]
TBCP-1191[6]
Trastuzumab deruxtecan KPL-4<100
SK-OV-3>10,000 (resistant)[7]
Zanidatamab Not availableNot available

Mechanisms of Action

The four inhibitors benchmarked in this guide employ distinct mechanisms to disrupt HER2 signaling, offering different therapeutic strategies for HER2-positive cancers.

This compound: A Reversible Tyrosine Kinase Inhibitor

This compound is an orally active, reversible, and selective tyrosine kinase inhibitor that targets EGFR, HER2, and HER4.[1][2] By binding to the ATP-binding site of the intracellular kinase domain of these receptors, this compound blocks their phosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, thereby inhibiting tumor cell growth and proliferation.[8]

Tucatinib: A Highly Selective HER2 Tyrosine Kinase Inhibitor

Tucatinib is an oral, reversible, and highly selective inhibitor of the HER2 tyrosine kinase.[3][8] Its selectivity for HER2 over EGFR is a key differentiating feature, potentially leading to a more favorable side-effect profile.[3] Tucatinib inhibits HER2 phosphorylation, leading to the downregulation of downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell growth and survival.[9][10]

Trastuzumab deruxtecan: An Antibody-Drug Conjugate

Trastuzumab deruxtecan is an antibody-drug conjugate (ADC) that consists of the anti-HER2 antibody, trastuzumab, linked to a potent topoisomerase I inhibitor payload, deruxtecan.[11][12] The trastuzumab component binds to the extracellular domain of the HER2 receptor, leading to the internalization of the ADC.[11][12] Once inside the cancer cell, the linker is cleaved, releasing deruxtecan, which causes DNA damage and apoptosis.[11][12] A key feature of this ADC is its "bystander effect," where the membrane-permeable payload can diffuse out of the target cell and kill neighboring cancer cells, regardless of their HER2 expression status.[11]

Zanidatamab: A Bispecific Antibody

Zanidatamab is a bispecific antibody that simultaneously binds to two distinct non-overlapping epitopes on the extracellular domain of the HER2 receptor.[13][14] This unique "biparatopic" binding leads to enhanced HER2 receptor clustering, internalization, and degradation.[2] By cross-linking HER2 receptors, Zanidatamab effectively blocks both ligand-dependent and ligand-independent signaling and induces a potent anti-tumor immune response through antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[2][15]

Experimental Protocols

In Vitro HER2 Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the HER2 kinase domain.

Materials:

  • Recombinant human HER2 kinase domain

  • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[16]

  • ATP

  • HER2 substrate (e.g., a synthetic peptide or Poly(Glu, Tyr))[17]

  • Test compounds (e.g., this compound, Tucatinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[16]

  • Add 2 µL of a solution containing the HER2 kinase enzyme in kinase buffer to each well.[16]

  • Add 2 µL of a solution containing the HER2 substrate and ATP in kinase buffer to initiate the reaction.[16]

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[16]

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Proliferation (MTT) Assay

This assay measures the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474, NCI-N87)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet P-40 and 8mM HCl in isopropanol)[18]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the HER2-positive cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[18]

  • Incubate the plates overnight to allow the cells to attach.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the diluted compounds or vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[18]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Phosphorylation RAS RAS HER2->RAS HER3 HER3 HER3->PI3K EGFR EGFR EGFR->PI3K EGFR->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation

Caption: HER2 Signaling Pathway

Inhibitor_Mechanisms cluster_this compound This compound / Tucatinib cluster_tdxd Trastuzumab deruxtecan cluster_zanidatamab Zanidatamab TKI This compound or Tucatinib ATP_site ATP Binding Site (Kinase Domain) TKI->ATP_site Binds P P ATP_site->P Blocks Phosphorylation Trastuzumab Trastuzumab HER2_ext HER2 Extracellular Domain Trastuzumab->HER2_ext Binds Internalization Internalization HER2_ext->Internalization Deruxtecan Deruxtecan (Payload) Internalization->Deruxtecan Releases DNA_damage DNA Damage & Apoptosis Deruxtecan->DNA_damage Zanidatamab Zanidatamab HER2_epitope1 HER2 Epitope 1 Zanidatamab->HER2_epitope1 Binds HER2_epitope2 HER2 Epitope 2 Zanidatamab->HER2_epitope2 Binds Clustering Receptor Clustering HER2_epitope1->Clustering HER2_epitope2->Clustering Degradation Internalization & Degradation Clustering->Degradation

Caption: Mechanisms of Action of HER2 Inhibitors

Experimental_Workflow cluster_invitro In Vitro Potency Assessment start Start kinase_assay HER2 Kinase Assay (Biochemical) start->kinase_assay cell_culture HER2+ Cancer Cell Culture start->cell_culture data_analysis Data Analysis (IC50 Calculation) kinase_assay->data_analysis cell_assay Cell Proliferation Assay (e.g., MTT) cell_culture->cell_assay cell_assay->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Potency Comparison

References

Epertinib in HER2-Positive Metastatic Breast Cancer: A Comparative Analysis Against Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the clinical trial data for epertinib, an investigational tyrosine kinase inhibitor, with the established standard of care for patients with heavily pre-treated HER2-positive metastatic breast cancer. The data is based on a key Phase I/II clinical trial of this compound in combination with trastuzumab, with or without chemotherapy.

Overview of this compound

This compound (S-222611) is an oral, reversible, and potent inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases, specifically targeting EGFR (HER1), HER2, and HER4.[1][2] By inhibiting these receptors, this compound aims to block downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1][3] Preclinical studies have suggested that this compound has greater antitumor potency compared to lapatinib, another tyrosine kinase inhibitor, and has shown the ability to penetrate the central nervous system, indicating potential activity against brain metastases.[1][2]

Clinical Trial Data for this compound

A Phase I/II, multicenter, open-label study (EudraCT number: 2013-003894-87) evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with HER2-positive metastatic breast cancer who had received prior HER2-directed therapy.[1][4] The trial consisted of three arms, combining this compound with standard therapies:

  • Arm A: this compound + Trastuzumab

  • Arm B: this compound + Trastuzumab + Vinorelbine

  • Arm C: this compound + Trastuzumab + Capecitabine

The study included a dose-escalation phase to determine the recommended dose of this compound for each combination, followed by an expansion phase to further assess efficacy and safety.[1]

Efficacy of this compound Combinations

The following table summarizes the objective response rates (ORR) observed in the Phase I/II trial of this compound at the recommended doses in heavily pre-treated patients.[1]

Treatment Arm (at Recommended this compound Dose)Objective Response Rate (ORR)Number of Patients (N)
Arm A: this compound (600 mg) + Trastuzumab67%9
Arm B: this compound (200 mg) + Trastuzumab + Vinorelbine0%5
Arm C: this compound (400 mg) + Trastuzumab + Capecitabine56%9

Notably, in the expansion cohort of Arm A, 4 out of 6 patients who had previously been treated with ado-trastuzumab emtansine (T-DM1) responded to the combination of this compound and trastuzumab.[1] Similarly, in the Arm C expansion cohort, 4 out of 7 patients who had prior exposure to capecitabine responded.[1] Measurable regression of brain metastases was also observed in patients in both Arm A and Arm C.[1]

Safety Profile of this compound

The most common grade 3/4 adverse event reported across all arms of the this compound trial was diarrhea, which was generally manageable with medical intervention and dose modifications.[1]

Standard of Care in Heavily Pre-Treated HER2-Positive Metastatic Breast Cancer

The treatment landscape for HER2-positive metastatic breast cancer has evolved significantly, with several targeted therapies approved for patients who have progressed on initial treatments. For a comparative context, this guide focuses on two key standards of care for heavily pre-treated patients: ado-trastuzumab emtansine (T-DM1) and trastuzumab deruxtecan.

Ado-Trastuzumab Emtansine (T-DM1)

T-DM1 is an antibody-drug conjugate that combines the HER2-targeting properties of trastuzumab with the cytotoxic agent emtansine. The pivotal Phase III EMILIA trial established T-DM1 as a standard of care in the second-line setting and beyond.

Table 2: Efficacy and Safety of T-DM1 in the EMILIA Trial

ParameterT-DM1Lapatinib + Capecitabine
Median Progression-Free Survival 9.6 months6.4 months
Median Overall Survival 30.9 months25.1 months
Objective Response Rate 43.6%30.8%
Most Common Grade ≥3 Adverse Events Thrombocytopenia, elevated liver enzymesDiarrhea, hand-foot syndrome
Trastuzumab Deruxtecan

Trastuzumab deruxtecan is another antibody-drug conjugate that has demonstrated significant efficacy in patients who have progressed on multiple prior lines of therapy, including T-DM1. The DESTINY-Breast01 Phase II trial was instrumental in its approval.

Table 3: Efficacy and Safety of Trastuzumab Deruxtecan in the DESTINY-Breast01 Trial

ParameterTrastuzumab Deruxtecan
Confirmed Objective Response Rate 60.9%
Median Duration of Response 14.8 months
Median Progression-Free Survival 16.4 months
Most Common Grade ≥3 Adverse Events Neutropenia, anemia, nausea

A significant adverse event associated with trastuzumab deruxtecan is interstitial lung disease (ILD), which requires careful monitoring.[5]

Experimental Protocols

This compound Phase I/II Trial (EudraCT: 2013-003894-87)
  • Study Design: A Phase I/II, multicenter, open-label study with dose-escalation and expansion cohorts.[1]

  • Patient Population: Patients aged 18 years or older with histologically or cytologically confirmed HER2-positive metastatic breast cancer who had progressed after at least one prior anti-HER2 therapy.[6] Patients with brain metastases were eligible.[6] Key eligibility criteria included an ECOG performance status of 0 or 1 and adequate organ function.[6]

  • Treatment Regimens:

    • Arm A: this compound administered orally once daily, plus trastuzumab.

    • Arm B: this compound administered orally once daily, plus trastuzumab and intravenous vinorelbine.

    • Arm C: this compound administered orally once daily, plus trastuzumab and oral capecitabine.

  • Dose Escalation: A modified "3+3" design was used to determine the maximum tolerated dose and recommended dose of this compound in each combination.[1]

  • Primary Endpoints: Safety and tolerability.

  • Secondary Endpoints: Pharmacokinetics, objective response rate (ORR), and clinical benefit rate. Tumor assessments were performed every 6 weeks for the first 24 weeks and every 12 weeks thereafter, based on RECIST v1.1.

Visualizations

This compound Mechanism of Action: Signaling Pathway

Epertinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ligand Ligand (e.g., EGF, NRG) HER4 HER4 Ligand->HER4 Binds EGFR EGFR (HER1) TKD Tyrosine Kinase Domain EGFR->TKD Activates HER2 HER2 HER2->TKD Activates HER4->TKD Activates This compound This compound This compound->TKD Inhibits PI3K_AKT PI3K/AKT Pathway TKD->PI3K_AKT Phosphorylates RAS_MAPK RAS/MAPK Pathway TKD->RAS_MAPK Phosphorylates Proliferation Cell Proliferation, Survival, Growth PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: this compound inhibits EGFR, HER2, and HER4 signaling pathways.

This compound Phase I/II Clinical Trial Workflow

Epertinib_Trial_Workflow Enrollment Enrollment & Consent Randomization Treatment Arm Assignment Enrollment->Randomization ArmA Arm A: This compound + Trastuzumab Randomization->ArmA ArmB Arm B: This compound + Trastuzumab + Vinorelbine Randomization->ArmB ArmC Arm C: This compound + Trastuzumab + Capecitabine Randomization->ArmC DoseEscalation Dose Escalation Phase (3+3 Design) ArmA->DoseEscalation ArmB->DoseEscalation ArmC->DoseEscalation Expansion Expansion Phase (at Recommended Dose) DoseEscalation->Expansion FollowUp Follow-up (Tumor Assessment, Safety Monitoring) Expansion->FollowUp Analysis Data Analysis (Efficacy & Safety) FollowUp->Analysis

Caption: Workflow of the this compound Phase I/II clinical trial.

Conclusion

The Phase I/II clinical trial of this compound in combination with trastuzumab, and with trastuzumab plus capecitabine, has shown promising anti-tumor activity in a heavily pre-treated population of patients with HER2-positive metastatic breast cancer, including those with brain metastases.[1] The objective response rates in Arm A (67%) and Arm C (56%) are noteworthy, particularly given the prior treatments received by the patient population.[1]

When compared to the established efficacy of standard of care agents like T-DM1 and trastuzumab deruxtecan in similar patient populations, the data for this compound suggests it could be a valuable addition to the therapeutic armamentarium. However, it is important to note that this is a Phase I/II study with a small number of patients, and direct cross-trial comparisons should be made with caution. The safety profile of this compound, with manageable diarrhea as the most common significant adverse event, appears acceptable.[1]

Further larger, randomized clinical trials are warranted to definitively establish the efficacy and safety of this compound-based regimens and to determine their optimal placement in the treatment sequence for HER2-positive metastatic breast cancer.

References

Epertinib in HER2-Positive Metastatic Breast Cancer: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of clinical trial outcomes for Epertinib, a reversible inhibitor of human epidermal growth factor receptors 2 (HER2), EGFR, and HER4, in the context of treating HER2-positive metastatic breast cancer.[1][2][3] this compound's performance is objectively compared with established alternative therapies, supported by experimental data from key clinical trials.

Comparative Analysis of Clinical Trial Outcomes

The following tables summarize the quantitative outcomes from clinical trials of this compound and its key competitors in the treatment of HER2-positive metastatic breast cancer.

Table 1: Efficacy of this compound in Combination Therapy
Trial ArmRegimenNumber of Patients (N)Objective Response Rate (ORR)
Arm AThis compound + Trastuzumab967%
Arm BThis compound + Trastuzumab + Vinorelbine50%
Arm CThis compound + Trastuzumab + Capecitabine956%
Data from a Phase I/II study in heavily pre-treated patients.[1][2][3][4]
Table 2: Comparative Efficacy of Alternative Therapies
Drug/RegimenTrialPatient PopulationMedian Progression-Free Survival (PFS)Overall Survival (OS)Objective Response Rate (ORR)
Tucatinib + Trastuzumab + CapecitabineHER2CLIMBPreviously treated, including brain metastases7.8 months (vs. 5.6 months with placebo)21.9 months (vs. 17.4 months with placebo)40.6% (vs. 22.8% with placebo)
Neratinib + CapecitabineNALA≥2 prior HER2-directed regimens5.6 months (vs. 5.5 months with Lapatinib + Capecitabine)21 months (vs. 18.7 months with Lapatinib + Capecitabine)32.8% (vs. 26.7% with Lapatinib + Capecitabine)
Fam-trastuzumab deruxtecan-nxki (Enhertu) DESTINY-Breast01Heavily pretreated (median 6 prior therapies)16.4 monthsData immature60.3%
Trastuzumab + Pertuzumab + DocetaxelCLEOPATRAFirst-line metastatic18.7 months (vs. 12.4 months with placebo + Trastuzumab + Docetaxel)56.5 months (vs. 40.8 months with placebo + Trastuzumab + Docetaxel)80.2% (vs. 69.3% with placebo + Trastuzumab + Docetaxel)
Lapatinib + CapecitabineNALA≥2 prior HER2-directed regimens5.5 months18.7 months26.7%
This table presents data from various clinical trials and patient populations, and direct cross-trial comparisons should be made with caution.

Experimental Protocols

This compound Phase I/II Study
  • Study Design: An open-label, multicenter, dose-escalation (3+3 design) and expansion phase I/II trial.[1][2]

  • Patient Population: Patients with HER2-positive metastatic breast cancer who had progressed on prior anti-HER2 therapy.[1][2]

  • Dosing Regimens:

    • Arm A: this compound (recommended dose 600 mg daily) + Trastuzumab.[1][3][4]

    • Arm B: this compound (recommended dose 200 mg daily) + Trastuzumab + Vinorelbine.[1][3][4]

    • Arm C: this compound (recommended dose 400 mg daily) + Trastuzumab + Capecitabine.[1][3][4]

  • Endpoints: The primary endpoints were safety and tolerability, and to determine the recommended dose. Secondary endpoints included anti-tumor activity.[2][4]

HER2CLIMB (Tucatinib)
  • Study Design: A randomized, double-blind, placebo-controlled Phase II trial.[5]

  • Patient Population: Patients with HER2-positive metastatic breast cancer, including those with brain metastases, who had prior treatment with trastuzumab, pertuzumab, and ado-trastuzumab emtansine.[6]

  • Dosing Regimens:

    • Experimental Arm: Tucatinib (300 mg twice daily) + Trastuzumab + Capecitabine.[7]

    • Control Arm: Placebo + Trastuzumab + Capecitabine.[7]

  • Endpoints: The primary endpoint was progression-free survival. Overall survival and ORR were key secondary endpoints.[6]

NALA (Neratinib vs. Lapatinib)
  • Study Design: A randomized, active-controlled, open-label, Phase III trial.[8][9]

  • Patient Population: Patients with HER2-positive metastatic breast cancer who had received two or more prior HER2-directed regimens.[8][9][10]

  • Dosing Regimens:

    • Neratinib Arm: Neratinib (240 mg daily) + Capecitabine (750 mg/m² twice daily on days 1-14 of a 21-day cycle).[9][10][11][12]

    • Lapatinib Arm: Lapatinib (1250 mg daily) + Capecitabine (1000 mg/m² twice daily on days 1-14 of a 21-day cycle).[9][10][11][12]

  • Endpoints: Co-primary endpoints were progression-free survival and overall survival.[8][12]

DESTINY-Breast01 (Fam-trastuzumab deruxtecan-nxki)
  • Study Design: A single-arm, open-label, multicenter, Phase II study.[13]

  • Patient Population: Patients with unresectable or metastatic HER2-positive breast cancer who had received two or more prior anti-HER2 therapies.[13]

  • Dosing Regimen: Fam-trastuzumab deruxtecan-nxki administered intravenously every 3 weeks.

  • Endpoints: The primary endpoint was objective response rate.[13]

CLEOPATRA (Trastuzumab + Pertuzumab)
  • Study Design: A randomized, double-blind, placebo-controlled, Phase III trial.[14][15]

  • Patient Population: Patients with previously untreated HER2-positive metastatic breast cancer.[14]

  • Dosing Regimens:

    • Experimental Arm: Pertuzumab + Trastuzumab + Docetaxel.[15][16]

    • Control Arm: Placebo + Trastuzumab + Docetaxel.[15][16]

  • Endpoints: The primary endpoint was progression-free survival. Overall survival was a key secondary endpoint.[15]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-tumor effect by inhibiting the tyrosine kinase activity of EGFR (HER1), HER2, and HER4. This blockade disrupts downstream signaling cascades crucial for cell proliferation, survival, and migration. The following diagrams illustrate the targeted pathways.

EGFR_HER2_HER4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF, NRG) Ligand (EGF, NRG) EGFR EGFR (HER1) Ligand (EGF, NRG)->EGFR Binds HER4 HER4 Ligand (EGF, NRG)->HER4 Binds Dimerization Dimerization EGFR->Dimerization HER2 HER2 HER2->Dimerization HER4->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K RAS RAS Autophosphorylation->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Cycle Cell Proliferation, Survival, Migration mTOR->Cell_Cycle RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Cycle

Caption: EGFR, HER2, and HER4 signaling pathway activation.

The binding of ligands such as Epidermal Growth Factor (EGF) and Neuregulin (NRG) to EGFR and HER4, respectively, induces receptor dimerization with other HER family members, including the ligand-less HER2. This dimerization leads to autophosphorylation of the intracellular tyrosine kinase domains, initiating downstream signaling through pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK, which ultimately drive cell proliferation, survival, and migration.[17]

Epertinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGFR EGFR (HER1) Autophosphorylation Autophosphorylation EGFR->Autophosphorylation HER2 HER2 HER2->Autophosphorylation HER4 HER4 HER4->Autophosphorylation This compound This compound This compound->EGFR Inhibits (Tyrosine Kinase Domain) This compound->HER2 Inhibits (Tyrosine Kinase Domain) This compound->HER4 Inhibits (Tyrosine Kinase Domain) Downstream_Signaling Downstream Signaling (PI3K/AKT, RAS/MAPK) Autophosphorylation->Downstream_Signaling Cell_Cycle Cell Proliferation, Survival, Migration Downstream_Signaling->Cell_Cycle

Caption: this compound's mechanism of action on the HER pathway.

This compound, as a small molecule tyrosine kinase inhibitor, penetrates the cell membrane and binds to the intracellular tyrosine kinase domains of EGFR, HER2, and HER4. This binding action blocks the autophosphorylation of these receptors, thereby inhibiting the activation of downstream signaling pathways and ultimately leading to a reduction in tumor cell proliferation and survival.

References

Safety Operating Guide

Essential Guide to Epertinib Disposal for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Epertinib are tasked with the critical responsibility of its proper disposal to ensure personal safety and environmental protection. As a potent tyrosine kinase inhibitor used in cancer research, this compound is classified as a hazardous drug, necessitating stringent disposal protocols.[1][2][3][4] Adherence to these guidelines is paramount to mitigate risks associated with cytotoxic compounds.

Core Safety and Handling Principles

Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound.[1] All personnel must be trained on the potential hazards and emergency procedures.[1] The fundamental principle of handling this compound waste is segregation. It must not be mixed with other laboratory wastes.[1]

Personal Protective Equipment (PPE): To prevent exposure, the following PPE is mandatory when handling this compound waste:

  • Two pairs of chemotherapy-rated gloves[1][5]

  • A disposable gown[6]

  • Eye protection (safety glasses or goggles)

  • A respirator (if there is a risk of aerosolization)

Quantitative Disposal Parameters

For clear guidance, the following table summarizes the key quantitative parameters for this compound waste disposal, categorized by the level of contamination.

Waste TypeContamination LevelDisposal ContainerContainer Color
Trace Waste < 3% of the original drug by weightSharps or Waste BinYellow
Bulk Hazardous Waste > 3% of the original drug by weightRCRA ContainerBlack

Table 1: this compound Waste Disposal Categorization and Container Specifications.[7]

Detailed Disposal Protocol

The following step-by-step protocol outlines the proper disposal procedures for different types of this compound waste generated in a laboratory setting.

1. Trace Contaminated Waste:

This category includes items with minimal residual this compound, such as empty vials, packaging, used gloves, gowns, bench paper, and plasticware.[7]

  • Step 1: Immediately after use, place all disposable items contaminated with trace amounts of this compound into a designated yellow chemotherapy waste container.[1][7]

  • Step 2: For contaminated sharps (needles, syringes, glass vials), use a yellow, puncture-resistant sharps container specifically designated for chemotherapy waste.[1] Do not recap needles.[1]

  • Step 3: Once the yellow trace waste container is full, seal it securely.

  • Step 4: Package the sealed container in a biohazard waste box for collection by the institution's environmental health and safety (EH&S) department.[1]

2. Bulk Hazardous Waste:

This category includes unused this compound, expired stock solutions, grossly contaminated materials from a spill, and any container holding more than 3% of the original drug amount.[7]

  • Step 1: Carefully place all bulk this compound waste into a designated black hazardous waste container (RCRA container).[1][7] This includes partially full vials, syringes with more than a residual amount of the drug, and materials used to clean up spills.[1][7]

  • Step 2: Do not mix any other type of chemical waste in this container.[1]

  • Step 3: Ensure the container is properly labeled as "Hazardous Waste" and includes the chemical name ("this compound").[1]

  • Step 4: When the container is full or no longer in use, arrange for a hazardous waste pickup through your institution's EH&S online portal.[1]

3. Decontamination of Reusable Equipment:

For non-disposable items like glassware or spatulas:

  • Step 1: Prepare a designated washing area.

  • Step 2: Wearing appropriate PPE, wash the equipment with a suitable deactivating solution (e.g., sodium hypochlorite), followed by a thorough rinse with water.

  • Step 3: Dispose of the cleaning materials (e.g., wipes, pads) as trace chemotherapy waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

Epertinib_Disposal_Workflow start This compound Waste Generated decision Is the waste 'RCRA empty'? (< 3% residual drug) start->decision trace_waste Trace Chemotherapy Waste decision->trace_waste Yes bulk_waste Bulk Hazardous Waste decision->bulk_waste No yellow_container Place in Yellow Chemotherapy Waste Container trace_waste->yellow_container black_container Place in Black RCRA Hazardous Waste Container bulk_waste->black_container ehs_pickup_trace Arrange for Biohazard Waste Pickup via EH&S yellow_container->ehs_pickup_trace ehs_pickup_bulk Arrange for Hazardous Waste Pickup via EH&S black_container->ehs_pickup_bulk

Caption: Logical workflow for the disposal of this compound waste.

Spill Management

In the event of an this compound spill, immediate action is required to contain and clean the area.

  • Step 1: Alert personnel in the vicinity and restrict access to the spill area.

  • Step 2: Don the appropriate PPE, including a respirator if the spill involves powder.

  • Step 3: Use a chemotherapy spill kit to absorb the spill.

  • Step 4: Place all cleanup materials into the black RCRA hazardous waste container.[7]

  • Step 5: Decontaminate the area with an appropriate cleaning agent.

  • Step 6: Report the spill to your institution's environmental health and safety department.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.